2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281550 | |
| Record name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-24-6 | |
| Record name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as 2,4-Dimethyl-DL-phenylalanine, is a synthetic amino acid derivative of phenylalanine.[1] Phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins and a precursor to vital neurotransmitters like dopamine, norepinephrine, and epinephrine.[2] The introduction of substituents, such as the two methyl groups on the phenyl ring in this compound, can significantly alter the biological and physicochemical properties of the parent amino acid. These modifications can influence protein stability, enzyme-substrate interactions, and metabolic pathways, making such derivatives valuable tools in drug discovery and protein engineering.[3] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, detailed experimental protocols for their determination, and a discussion of the potential biological activities of related substituted phenylalanines.
Physicochemical Properties
While specific experimentally determined data for this compound is limited in publicly available literature, a summary of its computed properties provides valuable insights into its chemical nature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 103854-24-6 | PubChem[1] |
| XLogP3-AA (Computed) | -0.7 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Core Basic Properties and Experimental Determination
The basic properties of an amino acid, such as its pKa, solubility, and melting point, are critical for its application in research and development. Due to the lack of specific experimental data for this compound, this section outlines the expected characteristics based on its structure and provides detailed, generalized experimental protocols for their determination.
Acidity and Basicity (pKa)
As an amino acid, this compound possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂). The pKa values associated with these groups determine the molecule's charge at a given pH. The pKa of the carboxylic acid group (pKa₁) is expected to be in the range of 2-3, while the pKa of the amino group (pKa₂) is anticipated to be around 9-10, typical for α-amino acids.
A standard method for determining the pKa values of an amino acid is through acid-base titration.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Acidification: If necessary, add a small amount of standardized HCl to the solution to fully protonate the amino and carboxyl groups, bringing the initial pH to below 2.
-
Titration with Base: Begin titrating the solution with the standardized NaOH solution, adding it in small, precise increments.
-
pH Measurement: After each addition of NaOH, allow the solution to stabilize and record the pH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The resulting titration curve will have two equivalence points and two buffer regions. The pKa values correspond to the pH at the midpoints of these buffer regions.
Solubility
The solubility of this compound in various solvents is influenced by its zwitterionic nature at physiological pH and the hydrophobicity of the 2,4-dimethylphenyl group. It is expected to be sparingly soluble in water and more soluble in acidic and basic solutions due to the formation of charged species. Its solubility in nonpolar organic solvents is likely to be low.
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, buffer solutions at various pH)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in the thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Melting Point
The melting point of a crystalline solid is a key indicator of its purity. For amino acids, melting is often accompanied by decomposition. A sharp melting range typically indicates a high degree of purity.
Materials:
-
This compound, finely powdered
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Pack a small amount of the finely powdered compound into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block at a controlled rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Potential Biological Activity and Signaling Pathways
The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids and is overexpressed in many types of cancer cells to meet their high metabolic demands.[4] This makes LAT1 an attractive target for cancer therapy and for the delivery of drugs across the blood-brain barrier.[4]
Studies on meta-substituted phenylalanine and tyrosine analogs have shown that modifications to the phenyl ring can significantly impact their interaction with LAT1.[5] It has been demonstrated that increased lipophilicity of these analogs can lead to diminished substrate activity and increased inhibition of the transporter.[5] Given that this compound possesses two methyl groups on the phenyl ring, it is plausible that it could act as an inhibitor or a substrate of LAT1.
The interaction of substituted phenylalanines with LAT1 can be investigated using cell-based assays. These assays can determine whether the compound acts as a substrate (is transported by LAT1) or an inhibitor (blocks the transport of other LAT1 substrates).
Conclusion
This compound is a synthetic amino acid with potential applications in various fields of research, particularly in drug development and chemical biology. While specific experimental data on its basic properties are scarce, its structural similarity to other substituted phenylalanines suggests it may interact with important biological targets such as the LAT1 transporter. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of this and other novel amino acid derivatives. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic and research potential.
References
- 1. This compound | C11H15NO2 | CID 228817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dimethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylphenylalanine is a non-proteinogenic amino acid derivative of phenylalanine. Its structure, featuring two methyl groups on the phenyl ring, imparts unique steric and electronic properties that make it a compound of interest in medicinal chemistry and drug design. The strategic placement of these methyl groups can influence molecular interactions, metabolic stability, and the conformational preferences of peptides and peptidomimetics into which it is incorporated. This technical guide provides a comprehensive overview of the available physicochemical data for 2,4-dimethylphenylalanine, details relevant experimental protocols for its synthesis and analysis, and visualizes key chemical and analytical workflows. While extensive experimental data for this specific analog is not widely available, this guide consolidates known information and provides context through comparisons with related phenylalanine derivatives.
Physicochemical Characteristics
Quantitative data for 2,4-dimethylphenylalanine is limited in the public domain. The following tables summarize the available computed and basic identification data. For comparative purposes, experimental data for the parent amino acid, L-phenylalanine, and a related derivative, N,N-dimethyl-L-phenylalanine, are also provided where available.
Table 1: Core Physicochemical Properties of 2,4-Dimethylphenylalanine
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | - |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| CAS Number | 103854-24-6 | PubChem |
| Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)N)C | PubChem |
| InChI Key | ZEWXVRJSLTXWON-UHFFFAOYSA-N | PubChem |
| XLogP3 (Computed) | -0.7 | PubChem |
| Form | Solid | Sigma-Aldrich |
Table 2: Comparative Physicochemical Data of Related Phenylalanine Derivatives
| Property | 2,4-Dimethylphenylalanine | L-Phenylalanine | N,N-Dimethyl-L-phenylalanine |
| Melting Point (°C) | Data not available | 283 (decomposes)[1] | 225-227[2][3] |
| Boiling Point (°C) | Data not available | Data not available | 308.1 ± 35.0 (Predicted)[4] |
| pKa (Carboxyl) | Data not available | 1.83 | 2.24 ± 0.11 (Predicted)[4] |
| pKa (Amine) | Data not available | 9.13 | Data not available |
| Water Solubility | Data not available | 26.9 mg/mL[1] | Sparingly soluble (15 g/L at 25°C, Calculated)[5] |
| LogP (Experimental) | Data not available | -1.38[1] | Data not available |
Experimental Protocols
Synthesis of Phenylalanine Analogs
A common method for synthesizing substituted phenylalanine derivatives is the Erlenmeyer-Plöchl synthesis . This can be adapted for 2,4-dimethylphenylalanine starting from 2,4-dimethylbenzaldehyde.
Protocol: Synthesis of 2,4-Dimethylphenylalanine via Erlenmeyer-Plöchl Synthesis (Generalized)
-
Azlactone Formation:
-
A mixture of 2,4-dimethylbenzaldehyde, hippuric acid, acetic anhydride, and anhydrous sodium acetate is heated at 100°C for 2 hours with constant stirring.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid azlactone is collected by filtration, washed with cold water, and dried.[6]
-
-
Reduction and Hydrolysis:
-
The dried azlactone is dissolved in a mixture of red phosphorus and hydriodic acid and refluxed for 3 hours.[6]
-
After cooling and filtration, the filtrate is evaporated to dryness.
-
The residue is dissolved in water, and the pH is adjusted to approximately 6.0 with aqueous ammonia to precipitate the crude 2,4-dimethylphenylalanine.
-
The product can be further purified by recrystallization from hot water.[6]
-
Analytical Methods for Amino Acid Derivatives
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of amino acids and their derivatives.[7][8][9][10]
Protocol: GC-MS Analysis of Amino Acid Derivatives (Generalized)
Due to the low volatility of amino acids, a derivatization step is required prior to GC-MS analysis. Silylation is a common derivatization technique.
-
Sample Preparation and Derivatization:
-
An aliquot of the amino acid solution (e.g., in 0.1 N HCl) is dried.
-
The silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is added, followed by a solvent like acetonitrile.
-
The mixture is heated (e.g., at 100°C for 4 hours) to facilitate the derivatization reaction.
-
The sample is then neutralized before analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a 20 m x 0.18 mm I.D. x 0.18 µm SLB™-5ms, is used.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient is applied to separate the derivatized amino acids.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI).
-
Detection: The mass spectrometer is operated in scan mode to identify the characteristic fragments of the derivatized amino acid.
-
-
Mandatory Visualizations
Biological Activity
Specific biological activity data for 2,4-dimethylphenylalanine is not well-documented in publicly available literature. However, derivatives of phenylalanine are known to possess a range of biological activities. For instance, various phenylalanine derivatives have been investigated for their antibacterial and antifungal properties.[11][12] The incorporation of non-natural amino acids like 2,4-dimethylphenylalanine into peptides is a strategy used in drug development to enhance properties such as resistance to enzymatic degradation, improved receptor affinity, and altered pharmacokinetic profiles. The dimethyl substitution on the phenyl ring can be expected to increase the lipophilicity of the molecule, which may influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins. Further research is required to elucidate the specific biological roles and potential therapeutic applications of 2,4-dimethylphenylalanine.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl- L -phenylalanine 99 17469-89-5 [sigmaaldrich.com]
- 3. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N-Dimethyl-L-phenylalanine CAS#: 17469-89-5 [m.chemicalbook.com]
- 5. Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. Bioactive Phenylalanine Derivatives and Cytochalasins from the Soft Coral-Derived Fungus, Aspergillus elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Discovery of Novel Dimethylphenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, discovery, and pharmacological evaluation of novel dimethylphenylalanine derivatives. Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold in medicinal chemistry. The introduction of dimethyl groups, either on the phenyl ring or the amino group, imparts unique conformational constraints and physicochemical properties, leading to enhanced biological activity, selectivity, and metabolic stability. This guide details synthetic methodologies, summarizes key quantitative data from recent studies, and visualizes the intricate relationships and workflows involved in the development of these promising therapeutic candidates.
Synthesis of Dimethylphenylalanine Scaffolds
The strategic placement of methyl groups on the phenylalanine framework is key to modulating its interaction with biological targets. Synthetic routes vary depending on the desired substitution pattern, with modern methods enabling precise control over regioselectivity and stereochemistry.
Ring-Substituted Dimethylphenylalanines
The synthesis of phenylalanine derivatives with methyl groups on the aromatic ring often involves advanced C-H activation strategies. A notable method is the palladium-catalyzed ortho-C(sp²)-H dimethylation. This approach allows for the direct and efficient introduction of methyl groups at the 2 and 6 positions of the phenyl ring, a transformation that is challenging using classical methods. For instance, (S)-N-Boc-2,6-dimethyltyrosine has been synthesized efficiently using this technique, which offers a practical route to this important building block without racemization at the chiral center[1].
N-Substituted Dimethylphenylalanines
N,N-Dimethyl-L-phenylalanine is a common derivative used in peptide synthesis and as a chiral ligand.[2][3] Its synthesis typically involves the reductive amination of phenylpyruvic acid with dimethylamine or the direct methylation of L-phenylalanine using a suitable methylating agent, such as formaldehyde and a reducing agent (Eschweiler-Clarke reaction).
Elaboration into Complex Derivatives
The core dimethylphenylalanine scaffold is a versatile starting point for a variety of heterocyclic systems. For example, N-aryl-β-alanines, which can be derived from dimethylanilines, serve as precursors for dihydropyrimidinediones and tetrahydropyridones through cyclization reactions with reagents like urea, potassium thiocyanate, or ethyl acetoacetate.[4] These heterocyclic structures are commonly found in pharmaceuticals.[4]
Pharmacological Applications and Structure-Activity Relationships (SAR)
Dimethylphenylalanine derivatives have been explored for a wide range of therapeutic applications, demonstrating potent activity as enzyme inhibitors and modulators of protein-protein interactions.
Anticancer Activity
Novel phenylalanine derivatives have shown significant promise in oncology. A recently discovered natural product, designated P5, isolated from Micromonospora sp., acts as a dual inhibitor of MDM2 and MDMX, two negative regulators of the p53 tumor suppressor.[5] This dual inhibition is a highly sought-after strategy in p53-based cancer therapy.[5] Furthermore, β-phenylalanine derivatives incorporating sulphonamide and azole moieties have been synthesized and evaluated as antiproliferative agents in lung cancer models, with some compounds showing efficacy in both drug-sensitive and multidrug-resistant cell lines.[6][7]
Table 1: Anticancer Activity of Novel Phenylalanine Derivatives
| Compound/Derivative | Target(s) | Activity Metric | Value | Cell Line/System | Reference |
|---|---|---|---|---|---|
| P5 | MDM2 | KD | 46 nM | Surface Plasmon Resonance | [5] |
| P5 | MDMX | KD | 576 nM | Surface Plasmon Resonance | [5] |
| Compound 5 | Antiproliferation | % Viability | ~30% at 100 µM | H69 (SCLC) | [7] |
| Compound 13b | Antiproliferation | % Viability | ~40% at 100 µM | H69 (SCLC) | [7] |
| Compound 13b | Antiproliferation | % Viability | ~40% at 100 µM | H69AR (MDR SCLC) |[7] |
DPP-IV Inhibition for Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a key target in the management of type 2 diabetes. Fused β-homophenylalanine derivatives have been designed as potent and selective DPP-IV inhibitors.[8] By fusing the aromatic S1-binding moiety of the inhibitor to the core structure, molecular rigidity is increased, which can lead to higher potency. Several of these compounds have demonstrated excellent in vivo efficacy in oral glucose tolerance tests.[8]
Table 2: DPP-IV Inhibitory Activity of Fused β-Homophenylalanine Derivatives
| Compound | DPP-4 IC50 (nM) | Selectivity vs DPP-8 | Selectivity vs DPP-9 | Reference |
|---|---|---|---|---|
| 9aa | 1.8 | >55,000-fold | >55,000-fold | [8] |
| 18a | 2.5 | >40,000-fold | >40,000-fold | [8] |
| 18i | 4.1 | >24,000-fold | >24,000-fold | [8] |
| 18m | 1.3 | >76,000-fold | >76,000-fold | [8] |
| 18n | 3.3 | >30,000-fold | >30,000-fold |[8] |
Quorum Sensing Inhibition
Targeting bacterial communication, or quorum sensing (QS), is an innovative strategy to combat virulence and biofilm formation without exerting direct bactericidal pressure, potentially reducing the development of resistance. Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing inhibitors.[9] The structure-activity relationship studies revealed that a phenylsulfonamido group was particularly beneficial for activity.[9]
Table 3: Quorum Sensing Inhibitory (QSI) Activity of Phenylalanine-Hydroxamic Acid Derivatives
| Compound | QSI IC50 (µM) | Anti-Biofilm Activity | CviR Inhibition | Reference |
|---|---|---|---|---|
| 4a | 25.15 ± 1.14 | Strong | Strong | [9] |
| 4c | 11.23 ± 1.57 | Strong | Strong | [9] |
| 4h | 7.12 ± 2.11 | Strong | Strong | [9] |
| 4NPO (Control) | 29.13 ± 0.88 | Strong | Strong |[9] |
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for the synthesis and biological evaluation of dimethylphenylalanine derivatives, based on published procedures.
Protocol 1: Synthesis of 2,6-Dimethyl Phenylalanine Derivatives
This protocol is adapted from methodologies involving palladium-catalyzed C-H functionalization for the synthesis of 2,6-dimethyltyrosine-like amino acids.[1]
-
Starting Material Preparation : Begin with a suitably protected 4-substituted-L-phenylalanine derivative (e.g., Fmoc-protected 4-nitro-L-phenylalanine).
-
Functional Group Transformation : Convert the 4-nitro group to a dibenzylamino group via catalytic hydrogenation to the primary amine, followed by reductive amination with benzaldehyde. The dibenzylamine group serves as a well-tolerated functional handle in the subsequent C-H activation step.[1]
-
C-H Dimethylation :
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the 4-(dibenzylamino)-phenylalanine derivative in a suitable solvent like toluene.
-
Add the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a methyl source (e.g., a methylboron compound or methylating agent).
-
Add an appropriate oxidant and any necessary additives.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for several hours until the reaction is complete, monitoring by TLC or LC-MS.
-
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,6-dimethyl derivative.
-
-
Deprotection/Final Modification : If necessary, remove the protecting groups (e.g., Fmoc, Boc, dibenzyl) using standard procedures to yield the final amino acid derivative.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines, as described for the evaluation of novel β-phenylalanine derivatives.[7]
-
Cell Seeding : Seed human cancer cells (e.g., A549 lung adenocarcinoma) into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., cisplatin) as a positive control.
-
Incubation : Incubate the plates for an additional 24 to 72 hours under the same conditions.
-
MTT Addition : After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations of Workflows and Pathways
Diagrams are essential for conceptualizing complex processes in drug discovery. The following visualizations, created using the DOT language, illustrate key aspects of the development of dimethylphenylalanine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethyl-L-phenylalanine | 17469-89-5 [chemicalbook.com]
- 3. N,N-DIMETHYL-L-PHENYLALANINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Research Applications of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid (CAS number 103854-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as DL-2,4-Dimethylphenylalanine, is a non-proteinogenic, or unnatural, amino acid. Its unique structural characteristics, particularly the dimethylated phenyl ring, offer steric bulk and altered electronic properties compared to its natural analogue, phenylalanine. These modifications have positioned DL-2,4-Dimethylphenylalanine as a valuable building block in medicinal chemistry and drug discovery, primarily through its incorporation into peptide structures. The introduction of this unnatural amino acid can significantly influence the biological activity, receptor selectivity, and enzymatic stability of peptides, making it a key component in the design of novel therapeutics. This guide provides a comprehensive overview of the research applications of this compound, with a focus on its role in the development of opioid and antimicrobial peptides.
Physicochemical Properties and Synthesis
The core structure of this compound features a phenylalanine backbone with two methyl groups substituted on the phenyl ring at positions 2 and 4. This substitution pattern is crucial for its unique properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 103854-24-6 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | This compound |
| Synonyms | DL-2,4-Dimethylphenylalanine, H-DL-Phe(2,4-diMe)-OH |
The synthesis of peptides incorporating this compound typically follows standard solid-phase peptide synthesis (SPPS) protocols. The amino acid is usually introduced as an Fmoc-protected derivative (Fmoc-DL-Phe(2,4-diMe)-OH) for seamless integration into the growing peptide chain.
Research Applications
The primary research application of this compound lies in its use as a tool to modulate the pharmacological properties of bioactive peptides. The dimethyl substitution can alter the peptide's conformation, hydrophobicity, and interaction with biological targets.
Opioid Receptor Modulation
A significant area of investigation for unnatural amino acids is in the field of opioid peptides. The substitution of natural aromatic amino acids like Phenylalanine (Phe) and Tyrosine (Tyr) with modified versions such as 2,4-dimethylphenylalanine can lead to peptides with altered affinity and selectivity for opioid receptors (μ, δ, and κ).
While specific quantitative data for peptides containing the 2,4-dimethylphenylalanine moiety is limited in publicly available literature, research on the closely related 2',6'-dimethylphenylalanine (Dmp) provides valuable insights into the potential effects of such modifications. Studies on Dmp-containing opioid peptides have shown that this modification can be an excellent substitute for Phe and can even mimic the function of the N-terminal Tyr residue, which is crucial for opioid receptor interaction.[1]
Table 2: Illustrative Opioid Receptor Binding Affinities (Ki, nM) of Dmp-Containing Peptides (as a proxy)
| Peptide Analogue | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| [Dmp¹]Deltorphin II | High Affinity | High Affinity | Low Affinity |
| [Dmp¹]Enkephalin | Moderate Affinity | High Affinity | Low Affinity |
Note: This table is illustrative and based on data for the related compound 2',6'-dimethylphenylalanine (Dmp) to highlight the potential impact of dimethylphenylalanine incorporation on receptor binding. Specific Ki values for 2,4-dimethylphenylalanine-containing peptides require further experimental determination.
The rationale behind these observations is that the dimethyl groups can provide a conformational constraint on the peptide backbone and the side chain's orientation, leading to a more favorable interaction with the binding pocket of a specific opioid receptor subtype. This can enhance selectivity and potentially reduce off-target effects.
Antimicrobial Peptides
The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of unnatural amino acids like 2,4-dimethylphenylalanine can enhance their potency and stability.[2]
The increased hydrophobicity imparted by the dimethylated phenyl ring can improve the peptide's ability to interact with and disrupt bacterial cell membranes, a common mechanism of action for many AMPs. Furthermore, the unnatural structure can confer resistance to proteolytic degradation by bacterial enzymes, thereby prolonging the peptide's therapeutic window.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2,4-Dimethylphenylalanine
This protocol outlines the general steps for incorporating Fmoc-DL-Phe(2,4-diMe)-OH into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-DL-Phe(2,4-diMe)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-DL-Phe(2,4-diMe)-OH) (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF followed by DCM and dry the resin.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
In Vitro Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a peptide containing 2,4-dimethylphenylalanine for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor)
-
Radioligand (e.g., [³H]DAMGO for μ-opioid receptor)
-
Test peptide (containing 2,4-dimethylphenylalanine) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for an in vitro opioid receptor binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test peptide.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled ligand).
-
Filtration: After incubation (e.g., 60 minutes at 25°C), rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways
Peptides incorporating 2,4-dimethylphenylalanine that target G-protein coupled receptors (GPCRs), such as opioid receptors, are expected to modulate downstream signaling pathways similar to their endogenous counterparts, but potentially with altered efficacy or potency.
Diagram of a Generic GPCR Signaling Pathway:
References
The Emerging Role of Substituted Phenylalanine Analogs in Medicinal Chemistry: A Technical Guide
A Note on the Core Topic: While this guide focuses on the application of dimethylphenylalanine as a building block in medicinal chemistry, publicly available research with specific, quantitative data and detailed experimental protocols is predominantly centered on the 2',6'-dimethylphenylalanine (Dmp) isomer, particularly in the field of opioid peptide research. Due to the limited availability of in-depth data on DL-2,4-dimethylphenylalanine, this document will utilize the extensive research on 2',6'-dimethylphenylalanine as a comprehensive case study to illustrate the principles and potential applications of dimethyl-substituted phenylalanine analogs in drug design and development. The methodologies and strategic considerations discussed herein are broadly applicable to other isomers, including DL-2,4-dimethylphenylalanine.
Introduction
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone strategy for enhancing potency, selectivity, and metabolic stability. Among these, substituted phenylalanine analogs, such as DL-2,4-dimethylphenylalanine, offer unique structural and physicochemical properties that medicinal chemists can leverage to overcome the inherent limitations of natural peptides. The addition of methyl groups to the phenyl ring of phenylalanine can introduce steric bulk, modify electronic properties, and restrict conformational flexibility, leading to profound effects on biological activity.[1] This technical guide provides an in-depth exploration of the use of dimethylphenylalanine analogs as building blocks in medicinal chemistry, with a focus on their application in the design of potent and selective opioid receptor ligands.
Rationale for Use in Medicinal Chemistry
The introduction of methyl groups onto the aromatic ring of phenylalanine can impart several advantageous properties to a peptide therapeutic:
-
Enhanced Enzymatic Stability: The steric hindrance provided by the methyl groups can protect the peptide backbone from degradation by proteases, thereby increasing its in vivo half-life.
-
Modulation of Receptor Affinity and Selectivity: The altered size, shape, and electronic nature of the side chain can lead to more specific and higher-affinity interactions with the target receptor. In the context of opioid peptides, substituting 2',6'-dimethylphenylalanine (Dmp) for phenylalanine has been shown to improve receptor-binding affinity and selectivity.[1]
-
Conformational Constraint: The presence of the methyl groups can restrict the rotational freedom of the side chain, locking the peptide into a bioactive conformation and reducing the entropic penalty upon binding to its target.
Application in Opioid Peptide Drug Design
A significant body of research has explored the substitution of 2',6'-dimethylphenylalanine (Dmp) for phenylalanine or tyrosine residues in various opioid peptides, including enkephalins, dermorphins, and endomorphins. These studies have demonstrated that Dmp can be a valuable tool for developing potent and selective opioid receptor agonists and antagonists.[1][2]
Quantitative Data: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities of several opioid peptide analogs containing 2',6'-dimethylphenylalanine (Dmp) for the μ and δ opioid receptors.
| Peptide Analog | Parent Peptide | Modification | μ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | Reference |
| [Dmp³]YRFB | YRFB | Phe³ → Dmp | 0.08 | 15.2 | [1] |
| YRFB | - | - | 0.41 | 16.5 | [1] |
| [Dmp¹]DLT | Deltorphin II | Tyr¹ → Dmp | 18.6 | 0.89 | [2] |
| Deltorphin II | - | - | 25.4 | 0.45 | [2] |
| [Dmp¹]ENK | Enkephalin | Tyr¹ → Dmp | 12.3 | 3.1 | [2] |
| Enkephalin | - | - | 6.8 | 1.2 | [2] |
YRFB: Tyr-D-Arg-Phe-βAla-NH₂; DLT: Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂; ENK: Tyr-Gly-Gly-Phe-Leu
Experimental Protocols
Synthesis of Fmoc-Protected 2',6'-Dimethylphenylalanine
A general procedure for the synthesis of N-α-Fmoc-protected 2',6'-dimethylphenylalanine, suitable for solid-phase peptide synthesis, is outlined below. This is a representative synthesis and may require optimization.
Workflow for the Synthesis of Fmoc-Dmp-OH
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the unnatural amino acid 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Unnatural amino acids are critical components in modern drug discovery, serving as valuable building blocks for peptidomimetics and other pharmaceutical agents. The protocol outlined below is based on the well-established Strecker synthesis, a reliable method for preparing α-amino acids.[1][2][3][4][5] This method involves a two-step process commencing with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to yield the desired amino acid. While this protocol describes a racemic synthesis, various methods for asymmetric synthesis of related phenylalanine derivatives have been developed and can be adapted for enantiomerically pure products.[6][7][8][9][10]
Introduction
This compound, also known as 2,4-dimethylphenylalanine, is a non-proteinogenic amino acid. Its unique structure, featuring a dimethyl-substituted phenyl ring, makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced biological activity and metabolic stability. This protocol details a robust and accessible synthetic route for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main stages as depicted below:
-
Formation of 2-Amino-3-(2,4-dimethylphenyl)propanenitrile: The corresponding aldehyde, (2,4-dimethylphenyl)acetaldehyde, reacts with ammonia and a cyanide source to form the α-aminonitrile.
-
Hydrolysis to this compound: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the final amino acid product.
Experimental Protocols
Part 1: Synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanenitrile
This procedure outlines the formation of the α-aminonitrile intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (2,4-Dimethylphenyl)acetaldehyde | 148.20 | 14.8 g | 0.10 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |
| Sodium Cyanide (NaCN) | 49.01 | 5.9 g | 0.12 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.4 g, 0.12 mol) in water (50 mL).
-
Add (2,4-dimethylphenyl)acetaldehyde (14.8 g, 0.10 mol) to the solution.
-
In a separate beaker, carefully dissolve sodium cyanide (5.9 g, 0.12 mol) in a minimal amount of water and add it dropwise to the reaction mixture over 15 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add methanol (100 mL) to the mixture to ensure homogeneity.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-3-(2,4-dimethylphenyl)propanenitrile. The crude product can be used in the next step without further purification.
Part 2: Hydrolysis to this compound
This procedure describes the conversion of the α-aminonitrile to the final amino acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 2-Amino-3-(2,4-dimethylphenyl)propanenitrile | ~174.24 | From Part 1 | ~0.10 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Sodium Hydroxide (NaOH) solution (6 M) | 40.00 | As needed | - |
| Ethanol (EtOH) | 46.07 | As needed | - |
Procedure:
-
Transfer the crude α-aminonitrile from Part 1 to a 500 mL round-bottom flask.
-
Carefully add concentrated hydrochloric acid (100 mL). Caution: This reaction is exothermic and should be performed in an ice bath in a fume hood.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The hydrolysis progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of 6 M sodium hydroxide solution until the pH is approximately 6-7. The amino acid will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
-
Dry the final product under vacuum.
Expected Yield and Characterization
| Product | Theoretical Yield | Expected Actual Yield | Form |
| This compound | 19.3 g | 13.5 - 16.4 g (70-85%) | White crystalline solid |
Characterization Data:
-
Melting Point: To be determined experimentally.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals corresponding to the aromatic protons (singlet and doublets in the range of δ 6.8-7.2 ppm), the α-proton (triplet or multiplet around δ 3.5-4.0 ppm), the β-protons (doublet of doublets or multiplet around δ 2.8-3.2 ppm), and the methyl groups (singlets around δ 2.2-2.4 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carboxylic acid carbon, aromatic carbons, α- and β-carbons, and methyl carbons.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. Show how you would use a Strecker synthesis to make phenylalanine.Propose.. [askfilo.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,4-Dimethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral non-proteinogenic amino acids are critical building blocks in modern drug discovery and development. Their incorporation into peptides or small molecule therapeutics can significantly enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. 2,4-Dimethylphenylalanine, a substituted aromatic amino acid, is a valuable synthon for creating novel pharmaceutical candidates. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on a robust and highly enantioselective phase-transfer catalysis method. The protocols are based on established methodologies for the synthesis of structurally related unnatural phenylalanine derivatives.[1]
Core Principles and Strategy
The recommended strategy for the asymmetric synthesis of chiral 2,4-dimethylphenylalanine is the alkylation of a prochiral glycine equivalent under phase-transfer catalysis (PTC). This method is advantageous due to its operational simplicity, mild reaction conditions, scalability, and the commercial availability of the required catalysts.[1]
The overall workflow involves the use of a glycine Schiff base as the nucleophile, which is deprotonated at the α-carbon. The resulting enolate is then alkylated with 2,4-dimethylbenzyl bromide. The stereochemical outcome of the reaction is controlled by a chiral Cinchona alkaloid-derived phase-transfer catalyst, which forms a chiral ion pair with the enolate, shielding one face and directing the electrophile to the other. Subsequent hydrolysis of the Schiff base and protecting groups yields the desired chiral amino acid.
Key Synthetic Methods and Expected Results
While various methods exist for the asymmetric synthesis of amino acids, including the use of chiral auxiliaries[2][3][4] and transition metal catalysis[5][6][7], phase-transfer catalysis offers a direct and efficient route to a wide array of substituted phenylalanine derivatives with high enantioselectivity.[1] The following table summarizes the expected outcomes for the synthesis of 2,4-dimethylphenylalanine based on analogous transformations reported in the literature.[1]
| Target Enantiomer | Catalyst | Substrate 1 | Substrate 2 | Solvent System | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-2,4-Dimethylphenylalanine | O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide | tert-Butyl N-(diphenylmethylene)glycinate | 2,4-Dimethylbenzyl bromide | Toluene / 50% aq. KOH | 25 | >95 (expected) | >96 (expected) | [1] |
| (S)-2,4-Dimethylphenylalanine | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | tert-Butyl N-(diphenylmethylene)glycinate | 2,4-Dimethylbenzyl bromide | Toluene / 50% aq. KOH | 25 | >95 (expected) | >98 (expected) | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of both (R)- and (S)-2,4-dimethylphenylalanine.
Protocol 1: Synthesis of (R)-tert-Butyl N-(diphenylmethylene)-2,4-dimethylphenylalaninate
Materials:
-
tert-Butyl N-(diphenylmethylene)glycinate
-
2,4-Dimethylbenzyl bromide
-
O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (catalyst)
-
Toluene, anhydrous
-
Potassium hydroxide (KOH), 50% aqueous solution (w/w)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add tert-butyl N-(diphenylmethylene)glycinate (1.0 eq.), O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (0.01 eq.), and toluene.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add 2,4-dimethylbenzyl bromide (1.1 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath and add the 50% aqueous KOH solution (10 eq. relative to the glycinate) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with toluene and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired (R)-enantiomer.
Protocol 2: Synthesis of (S)-tert-Butyl N-(diphenylmethylene)-2,4-dimethylphenylalaninate
This protocol is identical to Protocol 1, with the exception of the catalyst used.
Catalyst:
-
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (pseudoenantiomer of the catalyst in Protocol 1)
Procedure:
-
Follow steps 1-10 of Protocol 1, substituting the cinchonidinium-based catalyst for the cinchoninium-based catalyst to obtain the (S)-enantiomer.
Protocol 3: Deprotection to Yield Free 2,4-Dimethylphenylalanine
Materials:
-
Enantiomerically enriched tert-butyl N-(diphenylmethylene)-2,4-dimethylphenylalaninate (from Protocol 1 or 2)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 3N aqueous solution
-
Diethyl ether
-
pH meter or pH paper
Procedure:
-
Dissolve the protected amino acid ester in THF in a round-bottom flask.
-
Add 3N aqueous HCl and stir the mixture vigorously at room temperature for 12-18 hours. The reaction mixture will become biphasic.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (3x) to remove the benzophenone byproduct.
-
Carefully adjust the pH of the aqueous layer to ~6.0 using a suitable base (e.g., 2N NaOH) to precipitate the free amino acid.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure, enantiomerically enriched 2,4-dimethylphenylalanine.
Visualized Workflow and Logic
The following diagrams illustrate the key experimental workflow and the logical relationship of the components in the phase-transfer catalysis system.
Caption: Experimental workflow for the asymmetric synthesis of 2,4-dimethylphenylalanine.
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC analytical method for 2-Amino-3-(2,4-dimethylphenyl)propanoic acid
An has been developed to support researchers, scientists, and drug development professionals in the accurate quantification and chiral separation of this non-natural amino acid. The methodologies provided are based on established principles of reverse-phase and chiral high-performance liquid chromatography for analogous compounds.
Application Note
Introduction
2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a synthetic amino acid analog of phenylalanine. As with many biologically active molecules, its synthesis can result in a racemic mixture of enantiomers, which may exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are crucial for its quantification and for the determination of its enantiomeric purity. This application note details two HPLC-based protocols: a reverse-phase method for achiral analysis and a chiral method for the separation of its enantiomers.
Principle of Analysis
Reverse-Phase HPLC (RP-HPLC) for Quantification: This technique separates compounds based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1] this compound, with its hydrophobic dimethylphenyl group, is well-retained on a C18 column. Quantification is achieved by measuring the peak area from a UV detector, as the phenyl ring provides a chromophore for UV absorption. For enhanced sensitivity and resolution, pre-column derivatization with reagents like phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA) can be employed, although direct UV detection is also feasible.[2][3]
Chiral HPLC for Enantiomeric Separation: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[4] A CSP creates diastereomeric interactions with the enantiomers, leading to different retention times.[4] For amino acid analogs, CSPs based on cyclodextrins, teicoplanin, or ristocetin have proven effective.[5][6] Alternatively, adding a chiral ligand, such as a copper(II) complex with a chiral amino acid, to the mobile phase can also facilitate separation on a standard achiral column.[7][8]
Experimental Protocols
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC
This protocol is designed for the quantitative determination of this compound in a sample.
1. Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH 3.0).
-
Milli-Q water or equivalent.
-
0.45 µm syringe filters.
-
Standard of this compound.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 210 nm[9] |
| Injection Volume | 20 µL |
Protocol 2: Enantiomeric Separation by Chiral HPLC
This protocol is for the separation and quantification of the individual enantiomers of this compound.
1. Apparatus and Reagents:
-
HPLC system with a UV-Vis detector.
-
Chiral stationary phase column (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm).[5]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Racemic standard of this compound.
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.
-
Prepare sample solutions at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | Teicoplanin-based Chiral Stationary Phase (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23°C[5] |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Data Presentation
Table of Chromatographic Parameters
| Parameter | RP-HPLC (Quantitative) | Chiral HPLC (Enantiomeric) |
| Column Type | C18 | Teicoplanin-based |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80) | Acetonitrile:Water (75:25) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 23°C |
| Detection | UV at 210 nm | UV at 210 nm |
Table of Method Performance Characteristics (Typical)
| Parameter | RP-HPLC (Quantitative) | Chiral HPLC (Enantiomeric) |
| Linearity (R²) | ≥ 0.999[9] | ≥ 0.998[5] |
| Accuracy (% Recovery) | 98.0 - 102.0%[9] | > 82%[5] |
| Precision (% RSD) | ≤ 2.0%[9] | < 10%[5] |
| Limit of Detection (LOD) | ~10 ng/mL[9] | ~0.1 µg/mL[5] |
| Limit of Quantitation (LOQ) | ~30 ng/mL[9] | Not specified, typically 3x LOD |
| Resolution (Rs) | N/A | > 1.5[5] |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Chiral Separation of DL-2,4-Dimethylphenylalanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2,4-dimethylphenylalanine is a non-proteinogenic amino acid whose enantiomers can exhibit distinct pharmacological and toxicological profiles. As with many chiral compounds, the therapeutic efficacy often resides in one enantiomer, while the other may be inactive or contribute to undesirable side effects. Consequently, the development of robust and efficient analytical methods for the chiral separation of DL-2,4-dimethylphenylalanine is crucial for drug discovery, development, and quality control.
This document provides detailed application notes and protocols for the chiral separation of DL-2,4-dimethylphenylalanine enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques are widely employed for their high resolution, sensitivity, and reproducibility in enantioselective analysis.[1][2]
Chiral Separation via High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation of enantiomers. The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct chiral resolution of underivatized amino acids due to their ionic functional groups, which are well-suited for separating polar and ionic compounds.[4][5]
Experimental Protocol: HPLC with a Teicoplanin-Based Chiral Stationary Phase
This protocol is a generalized procedure for the chiral separation of DL-2,4-dimethylphenylalanine based on methods developed for similar amino acids.[4] Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (teicoplanin-based), 25 cm x 4.6 mm I.D., 5 µm particle size
-
Mobile Phase: A mixture of water, methanol, and formic acid. A starting point for optimization could be a ratio of 40:60:0.02 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve an appropriate amount of DL-2,4-dimethylphenylalanine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared DL-2,4-dimethylphenylalanine sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the enantiomers based on their retention times. Typically, the D-enantiomer is more strongly retained on teicoplanin-based CSPs.[4]
Quantitative Data Summary (Illustrative)
The following table summarizes expected quantitative data for the chiral separation of DL-2,4-dimethylphenylalanine under the described HPLC conditions. Actual values may vary and require optimization.
| Parameter | Expected Value |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T |
| Mobile Phase | Water:Methanol:Formic Acid (40:60:0.02, v/v/v) |
| Retention Time (Rt1) | ~ 5-8 min |
| Retention Time (Rt2) | ~ 8-12 min |
| Selectivity (α) | > 1.1 |
| Resolution (Rs) | > 1.5 |
HPLC Experimental Workflow
References
Application Notes and Protocols for the Use of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptides with enhanced biological activity and stability. Its unique dimethylphenyl side chain can introduce conformational constraints and increase hydrophobicity, which can lead to improved receptor binding and resistance to enzymatic degradation. This document provides detailed application notes and protocols for the efficient incorporation of this amino acid into peptide sequences using Fmoc-based SPPS.
The incorporation of 2,4-dimethylphenylalanine can be particularly useful in the design of bioactive peptides, including opioid receptor modulators. The dimethyl substitution on the phenyl ring can influence ligand-receptor interactions and enhance the pharmacological properties of the resulting peptides.
Properties and Handling
This compound is typically used in its N-α-Fmoc protected form (Fmoc-2,4-dimethyl-DL-phenylalanine, Fmoc-D-2,4-dimethylphenylalanine, or Fmoc-L-2,4-dimethylphenylalanine) for SPPS.
| Property | Value |
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. |
| Storage | Store at 2-8°C, protected from moisture. |
Note: It is crucial to use high-purity, anhydrous solvents and reagents to ensure optimal coupling efficiency and minimize side reactions.
Solid-Phase Peptide Synthesis Protocols
The following are generalized protocols for the incorporation of Fmoc-2,4-dimethylphenylalanine into a peptide sequence using manual or automated SPPS. These protocols can be adapted based on the specific peptide sequence, resin, and available instrumentation.
Materials
-
Fmoc-protected this compound
-
SPPS resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))
-
HOBt or Oxyma (for carbodiimide-mediated coupling)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
-
Cold diethyl ether
Experimental Workflow
The general workflow for a single coupling cycle in SPPS is outlined below.
Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: HBTU/DIPEA Coupling
This is a robust and widely used coupling method suitable for most amino acids, including 2,4-dimethylphenylalanine.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2,4-dimethylphenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: HATU/DIPEA Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.
-
Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2,4-dimethylphenylalanine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Follow steps 6-8 from Protocol 1.
Protocol 3: DIC/Oxyma Coupling
This method is a cost-effective alternative and is known to minimize racemization.
-
Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-2,4-dimethylphenylalanine (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.). Agitate for 1-4 hours at room temperature.
-
Follow steps 6-8 from Protocol 1.
Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Quantitative Data
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides typical ranges for SPPS using standard Fmoc-amino acids and the recommended coupling protocols. Researchers should optimize these conditions for their specific peptide sequence to achieve the best results.
| Parameter | HBTU/DIPEA | HATU/DIPEA | DIC/Oxyma |
| Equivalents of Fmoc-Amino Acid | 3-5 | 3-5 | 3-5 |
| Equivalents of Coupling Reagent | 2.9-4.9 | 2.9-4.9 | 3-5 |
| Equivalents of Base (DIPEA) | 6-10 | 6-10 | - |
| Equivalents of Additive (HOBt/Oxyma) | 3-5 | - | 3-5 |
| Coupling Time (min) | 30-120 | 30-120 | 60-240 |
| Typical Coupling Efficiency | >99% | >99% | >98% |
| Typical Crude Purity | Sequence dependent | Sequence dependent | Sequence dependent |
| Typical Overall Yield | Sequence dependent | Sequence dependent | Sequence dependent |
Characterization of the Final Peptide
The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
Application Example: Opioid Receptor Modulation
The incorporation of dimethylphenylalanine derivatives has been shown to be a valuable strategy in the development of potent and selective opioid receptor ligands. For instance, the replacement of phenylalanine with a dimethylphenylalanine analog in opioid peptides can significantly alter their binding affinity and selectivity for µ, δ, and κ opioid receptors. This modulation is attributed to the conformational constraints and altered hydrophobicity imparted by the dimethylphenyl side chain.
Opioid Receptor Signaling Pathway
The binding of an opioid peptide agonist to its G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the desired analgesic effect. A simplified representation of this pathway is shown below.
Figure 2: Simplified opioid receptor signaling pathway.
Conclusion
The use of this compound in SPPS offers a powerful tool for medicinal chemists and peptide scientists to create novel peptides with enhanced properties. The protocols and data presented in this document provide a solid foundation for the successful incorporation of this versatile amino acid into a wide range of peptide sequences. Further optimization of coupling conditions may be required for particularly challenging sequences to maximize yield and purity. The exploration of peptides containing 2,4-dimethylphenylalanine holds significant promise for the discovery of new therapeutic agents.
Protocol for derivatization of 2,4-dimethylphenylalanine for GC-MS analysis
An Application Note on the Derivatization of 2,4-Dimethylphenylalanine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. Amino acids, including substituted phenylalanine derivatives like 2,4-dimethylphenylalanine, are generally non-volatile due to their polar, zwitterionic nature.[1][2] This makes their direct analysis by GC challenging, as they are prone to decomposition at the high temperatures of the GC injector.[2] To overcome this limitation, a chemical modification step known as derivatization is required.[1][3] Derivatization converts the polar functional groups (carboxyl and amino groups) into less polar, more volatile, and more thermally stable derivatives, enabling their successful analysis by GC-MS.[2][3]
This application note provides detailed protocols for the derivatization of 2,4-dimethylphenylalanine using two common and effective methods: alkylation with methyl chloroformate (MCF) and silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Derivatization Strategies
Several strategies exist for derivatizing amino acids for GC-MS analysis. The most common approaches are:
-
Alkylation/Acylation with Chloroformates: Reagents like methyl chloroformate (MCF) or ethyl chloroformate (ECF) react with both the amino and carboxyl groups in a rapid, single-step process, often in an aqueous medium.[4] This method is known for its robustness, speed, and the stability of the resulting derivatives.[5][6] The amino group is converted to a carbamate, and the carboxylic acid is esterified.[7]
-
Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][8] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common.[3][8] MTBSTFA is often preferred as it forms more stable TBDMS derivatives that are less sensitive to moisture compared to TMS derivatives.[3][9] The main drawback of silylation is its high sensitivity to moisture, requiring rigorously dry samples and reagents.[3][9]
-
Two-Step Esterification and Acylation: This classic approach first involves the esterification of the carboxylic acid group (e.g., with an acidic alcohol) followed by the acylation of the amino group using a reagent like pentafluoropropionic anhydride (PFPA).[1]
This note will focus on providing a primary protocol for the robust alkylation method with MCF and an alternative protocol for the widely-used silylation method with MTBSTFA.
Experimental Protocol 1: Alkylation with Methyl Chloroformate (MCF)
This protocol is advantageous due to its speed and tolerance to aqueous conditions, which can simplify sample preparation.[4][5]
Materials and Reagents
-
2,4-Dimethylphenylalanine standard or dried sample extract
-
Methyl Chloroformate (MCF)
-
Methanol (HPLC grade)
-
Pyridine
-
Sodium Hydroxide (NaOH) solution, 1 M
-
Chloroform (or Dichloromethane)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Derivatization Procedure
-
Sample Preparation: Dissolve a known amount of the 2,4-dimethylphenylalanine standard or the dried sample residue in 200 µL of 1 M NaOH in a reaction vial.
-
Reagent Addition: Add a mixture of 167 µL of methanol and 34 µL of pyridine to the sample solution.[6]
-
First MCF Addition: Add 20 µL of methyl chloroformate (MCF) to the vial. Immediately cap the vial and vortex vigorously for 30 seconds. Caution: The reaction is exothermic and produces HCl gas. Perform this step in a well-ventilated fume hood.
-
Second MCF Addition: Add a second 20 µL aliquot of MCF. Cap the vial and vortex again for 30 seconds.[6]
-
Extraction: Add 400 µL of chloroform to the vial to extract the derivatized analyte. Vortex for 1 minute.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Washing: Carefully transfer the lower organic (chloroform) layer to a clean vial. Add 200 µL of saturated sodium bicarbonate solution to neutralize any remaining acidic components, vortex briefly, and centrifuge to separate the layers.
-
Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Transfer the dried organic phase to a GC autosampler vial.
Experimental Protocol 2: Silylation with MTBSTFA
This protocol is effective but requires anhydrous (dry) conditions for optimal results.[3]
Materials and Reagents
-
2,4-Dimethylphenylalanine standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (anhydrous, GC grade) or Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Derivatization Procedure
-
Sample Drying: Ensure the 2,4-dimethylphenylalanine sample is completely dry. This can be achieved by lyophilization (freeze-drying) or by evaporating the solvent under a stream of dry nitrogen gas. Moisture will interfere with the reaction and reduce derivatization efficiency.[3]
-
Reagent Addition: To the dried sample in the reaction vial, add 100 µL of acetonitrile (or pyridine) and 100 µL of MTBSTFA.[8]
-
Reaction Incubation: Securely cap the vial and vortex to mix the contents. Heat the vial at 70-100°C for 2-4 hours in a heating block or oven.[3][8] Optimal time and temperature may need to be determined empirically.[3]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Data Presentation
The following tables summarize the key experimental parameters for the derivatization protocols and a typical set of GC-MS conditions.
Table 1: Comparison of Derivatization Protocol Parameters
| Parameter | Protocol 1: MCF Alkylation | Protocol 2: Silylation |
| Primary Reagent | Methyl Chloroformate (MCF) | MTBSTFA + 1% t-BDMCS |
| Solvent/Medium | Methanol / Pyridine / 1 M NaOH | Acetonitrile or Pyridine (Anhydrous) |
| Reaction Temp. | Room Temperature | 70 - 100 °C |
| Reaction Time | ~ 1 minute | 2 - 4 hours |
| Key Requirement | Vigorous Mixing | Anhydrous (Dry) Conditions |
| Extraction Required | Yes (Chloroform) | No (Direct Injection) |
Table 2: Typical GC-MS Operating Parameters
| Parameter | Suggested Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Type | Splitless |
| Injector Temp. | 250 - 280 °C |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 550 amu |
Note: These parameters are a starting point and should be optimized for the specific instrument and application.
Visualized Workflows
The following diagrams illustrate the logical flow of each derivatization protocol.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 2,4-Dimethylphenylalanine in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the unnatural amino acid 2,4-dimethylphenylalanine (2,4-Dmp) in the field of receptor binding. This document offers insights into its application in structure-activity relationship (SAR) studies, presents a framework for organizing binding affinity data, and provides detailed experimental protocols for characterizing receptor-ligand interactions.
Introduction to 2,4-Dimethylphenylalanine
2,4-Dimethylphenylalanine is a synthetic amino acid derivative that serves as a valuable molecular tool in pharmaceutical and biochemical research.[1] Its unique structure, featuring methyl groups at the 2 and 4 positions of the phenyl ring, provides steric bulk and alters the electronic properties compared to native phenylalanine. This modification makes it a compelling building block for the synthesis of novel peptides and small molecules aimed at modulating the activity of biological targets, particularly G protein-coupled receptors (GPCRs).[1]
The incorporation of 2,4-Dmp into a peptide sequence can significantly influence its conformational stability and binding affinity for its target receptor. This allows researchers to probe the specific interactions between a ligand and its receptor, contributing to the rational design of more potent and selective therapeutic agents.
Application in Receptor Binding and Structure-Activity Relationship (SAR) Studies
The primary application of 2,4-dimethylphenylalanine in this context is as a tool for SAR studies. By systematically replacing native aromatic amino acids, such as phenylalanine or tyrosine, with 2,4-Dmp in a peptide ligand, researchers can investigate the importance of the aromatic side chain's size, hydrophobicity, and electronic distribution for receptor recognition and binding.
Key insights that can be gained from using 2,4-Dmp include:
-
Probing the Topography of the Binding Pocket: The additional methyl groups can help to map the steric tolerance of the receptor's binding site. An increase in affinity might suggest a favorable hydrophobic interaction, while a decrease could indicate a steric clash.
-
Enhancing Receptor Selectivity: The unique structural constraints imposed by 2,4-Dmp can lead to a preference for one receptor subtype over another, thereby improving the selectivity of the ligand.
-
Improving Metabolic Stability: The unnatural structure of 2,4-Dmp can confer resistance to enzymatic degradation, prolonging the half-life of the peptide in biological systems.
While quantitative binding data for the standalone 2,4-dimethylphenylalanine amino acid is not extensively available, its utility is demonstrated when incorporated into larger molecules. The following table provides a representative example of how binding data for a peptide containing 2,4-Dmp could be presented to compare its affinity and selectivity against a parent peptide.
Quantitative Data Presentation
The following table is a hypothetical example to illustrate the presentation of competitive binding assay results for a peptide in which Phenylalanine (Phe) has been substituted with 2,4-Dimethylphenylalanine (2,4-Dmp).
| Compound | Receptor Subtype | Kᵢ (nM) | Fold Selectivity vs. Receptor B |
| Parent Peptide (with Phe) | Receptor A | 15.2 | 10 |
| Receptor B | 152.0 | - | |
| Receptor C | 250.5 | - | |
| Modified Peptide (with 2,4-Dmp) | Receptor A | 8.5 | 30 |
| Receptor B | 255.0 | - | |
| Receptor C | 500.0 | - |
Kᵢ (Inhibition Constant) values are determined from competitive radioligand binding assays. Lower Kᵢ values indicate higher binding affinity. Fold selectivity is calculated as Kᵢ (Receptor B) / Kᵢ (Receptor A).
Experimental Protocols
A fundamental technique for determining the binding affinity of a novel ligand, such as a peptide containing 2,4-Dmp, is the competitive radioligand binding assay. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay
1. Objective:
To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound (e.g., a 2,4-Dmp-containing peptide) for a specific target receptor.
2. Materials:
-
Cell Membranes: A preparation of cell membranes expressing the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Test Compound: The unlabeled compound to be tested (e.g., the 2,4-Dmp peptide), prepared in a dilution series.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding.
-
Assay Buffer: A buffer that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: Plates with a glass fiber filter bottom (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Microplate Scintillation Counter: An instrument to measure the radioactivity.
3. Procedure:
-
Preparation of Reagents:
-
Prepare a dilution series of the test compound in assay buffer. Typically, 10-12 concentrations are used to generate a complete competition curve.
-
Dilute the radioligand in assay buffer to a final concentration that is typically at or below its dissociation constant (Kₑ).
-
Thaw the cell membrane preparation on ice and dilute it in assay buffer to a concentration that provides a sufficient signal-to-noise ratio (e.g., 5-20 µg of protein per well).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the membrane suspension. These wells measure the total amount of radioligand that binds.
-
Non-specific Binding (NSB) Wells: Add the non-specific binding control ligand, radioligand, and the membrane suspension. These wells measure the amount of radioligand that binds to components other than the receptor.
-
Competition Wells: Add each dilution of the test compound, the radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). Gentle agitation may be applied.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
4. Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the corresponding competition well.
-
Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
The following diagrams illustrate the experimental workflow for a competitive receptor binding assay and a generalized signaling pathway for a G protein-coupled receptor (GPCR), a common target for peptide-based ligands.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two most common and well-established methods for the synthesis of this compound, a non-proteinogenic amino acid, are the Strecker synthesis and the Bucherer-Bergs synthesis . Both methods start from the readily available 2,4-dimethylbenzaldehyde.
-
Strecker Synthesis: This is a two-step process. The first step involves the reaction of 2,4-dimethylbenzaldehyde with ammonia and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile intermediate. The second step is the hydrolysis of the α-aminonitrile to the desired amino acid.[1][][3]
-
Bucherer-Bergs Synthesis: This is a one-pot reaction where 2,4-dimethylbenzaldehyde reacts with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to form a hydantoin intermediate. This hydantoin is then hydrolyzed in a separate step to yield the final amino acid.[4][5][6]
Q2: I am experiencing low yields in the Strecker synthesis of this compound. What are the potential causes and solutions?
A2: Low yields in the Strecker synthesis of this particular amino acid can often be attributed to the steric hindrance from the two methyl groups on the phenyl ring. This hindrance can affect both the formation of the α-aminonitrile and its subsequent hydrolysis.
Here is a troubleshooting guide:
| Potential Cause | Recommended Solutions |
| Incomplete imine formation | Increase the reaction time or temperature for the initial reaction of 2,4-dimethylbenzaldehyde with ammonia. Ensure an adequate excess of ammonia is used. The use of a dehydrating agent could also drive the equilibrium towards the imine. |
| Slow cyanide addition | The nucleophilic attack of the cyanide ion on the sterically hindered imine can be slow. Consider a slight increase in the reaction temperature during cyanide addition, but monitor for side reactions. |
| Incomplete hydrolysis of the α-aminonitrile | The nitrile group of the α-amino-(2,4-dimethylphenyl)acetonitrile may be sterically hindered, making hydrolysis difficult. Use harsher hydrolysis conditions, such as concentrated strong acids (e.g., 6M HCl or H₂SO₄) or bases (e.g., 6M NaOH) at elevated temperatures for an extended period.[7] |
| Side reactions | The Cannizzaro reaction of the aldehyde can be a competing side reaction under basic conditions. Ensure that the addition of the cyanide and ammonia solution is done efficiently to favor the Strecker pathway. |
Q3: My Bucherer-Bergs reaction for 5-(2,4-dimethylphenyl)hydantoin is giving a poor yield. How can I optimize it?
A3: Optimizing the Bucherer-Bergs reaction for sterically hindered aldehydes like 2,4-dimethylbenzaldehyde is crucial for achieving a good yield of the hydantoin intermediate.
Here are some optimization strategies:
| Parameter | Recommendation | Rationale |
| Solvent | A mixture of ethanol and water is commonly used.[4] For substrates with low solubility, consider using a co-solvent like DMF or acetamide.[8] | Improves the solubility of the aromatic aldehyde and the reagents, facilitating the reaction. |
| Temperature | The reaction is typically heated.[8] A temperature range of 60-80 °C is a good starting point. For slower reactions due to steric hindrance, a higher temperature may be necessary. | Increases the reaction rate to overcome the activation energy barrier. |
| Reaction Time | Due to steric hindrance, the reaction may require a longer time to reach completion compared to unhindered aldehydes. Monitor the reaction progress by TLC. | Ensures the reaction proceeds to completion for maximum yield. |
| Pressure | Performing the reaction in a sealed vessel can increase the pressure and the concentration of volatile reactants like ammonia, which can improve the yield. | Prevents the loss of volatile components and increases the effective concentration of reactants. |
Q4: The hydrolysis of 5-(2,4-dimethylphenyl)hydantoin to the final amino acid is incomplete. What conditions are recommended for this step?
A4: The hydrolysis of the hydantoin ring, especially when substituted with a bulky group, can be challenging. Both acidic and basic conditions can be employed, but they often require forcing conditions.
| Hydrolysis Method | Reagents and Conditions | Notes |
| Acidic Hydrolysis | Concentrated HCl (e.g., 6M) or a mixture of HCl and acetic acid. Reflux for an extended period (24-48 hours). | This method is effective but can sometimes lead to side products if the substrate is sensitive to strong acid. |
| Basic Hydrolysis | Concentrated NaOH or Ba(OH)₂ solution (e.g., 2-6M). Reflux for 24-48 hours. | This is a common and often high-yielding method for hydantoin hydrolysis.[1] The product will be in the form of a salt, requiring acidification for isolation. |
| Enzymatic Hydrolysis | Use of a specific hydantoinase enzyme. | This method offers high stereoselectivity and milder reaction conditions, but requires the availability of a suitable enzyme.[9][10] |
Q5: What are the best practices for purifying the final this compound product?
A5: The purification of the final amino acid product is critical to obtain a high-purity compound. The choice of method depends on the nature of the impurities.
-
Crystallization: This is the most common method for purifying amino acids. The crude product can be dissolved in a minimal amount of hot water or a water/ethanol mixture, and then allowed to cool slowly to form crystals. The isoelectric point (pI) of the amino acid is a crucial parameter for crystallization. Adjusting the pH of the solution to the pI will minimize its solubility and promote crystallization.
-
Ion-Exchange Chromatography: If crystallization does not provide the desired purity, ion-exchange chromatography can be a powerful tool for separating the amino acid from charged impurities.[11]
-
Washing: After filtration, washing the crystals with a cold solvent (e.g., cold water or ethanol) can help remove residual soluble impurities.
Experimental Protocols
Strecker Synthesis of this compound
Step 1: Synthesis of α-Amino-(2,4-dimethylphenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 10.0 g of 2,4-dimethylbenzaldehyde in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of 10 g of ammonium chloride in 30 mL of water and add 15 mL of concentrated ammonium hydroxide.
-
Add the ammonium chloride/ammonium hydroxide solution to the flask containing the aldehyde.
-
In a separate beaker, dissolve 6.0 g of sodium cyanide in 20 mL of water. (Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment).
-
Slowly add the sodium cyanide solution to the reaction mixture over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.
-
Filter the precipitate and wash it with cold water.
-
Dry the crude α-amino-(2,4-dimethylphenyl)acetonitrile under vacuum.
Step 2: Hydrolysis of α-Amino-(2,4-dimethylphenyl)acetonitrile
-
Place the crude α-aminonitrile from the previous step in a round-bottom flask.
-
Add 100 mL of 6M hydrochloric acid.
-
Reflux the mixture for 24-48 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH reaches the isoelectric point of the amino acid (around pH 6).
-
The amino acid will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from hot water or a water/ethanol mixture to obtain pure this compound.
Bucherer-Bergs Synthesis of this compound
Step 1: Synthesis of 5-(2,4-dimethylphenyl)hydantoin
-
In a pressure vessel, combine 10.0 g of 2,4-dimethylbenzaldehyde, 15.0 g of ammonium carbonate, and 5.0 g of potassium cyanide. (Caution: Potassium cyanide is highly toxic. Handle with extreme care).
-
Add 100 mL of a 1:1 mixture of ethanol and water.
-
Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate that forms and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-(2,4-dimethylphenyl)hydantoin.
Step 2: Hydrolysis of 5-(2,4-dimethylphenyl)hydantoin
-
Place the purified hydantoin in a round-bottom flask.
-
Add 100 mL of 6M sodium hydroxide solution.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to the isoelectric point (around pH 6).
-
The amino acid will precipitate.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize from hot water or a water/ethanol mixture to obtain the pure product.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Strecker and Bucherer-Bergs Syntheses
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis |
| Starting Aldehyde | 2,4-dimethylbenzaldehyde | 2,4-dimethylbenzaldehyde |
| Reagents | NH₄Cl, NaCN, NH₄OH | (NH₄)₂CO₃, KCN |
| Intermediate | α-Aminonitrile | Hydantoin |
| Reaction Temperature | Room Temperature (Step 1) | 80-100 °C |
| Hydrolysis Conditions | Strong Acid or Base | Strong Acid or Base |
| Typical Overall Yield | 40-60% | 50-70% |
Note: Yields are estimates and can vary significantly based on reaction scale and optimization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 9. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2015104464A1 - Process for purifying aromatic amino acids - Google Patents [patents.google.com]
Optimization of reaction conditions for 2,4-dimethylphenylalanine synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2,4-dimethylphenylalanine. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2,4-dimethylphenylalanine, particularly when following a Strecker synthesis or a reductive amination pathway.
Issue 1: Low Yield of 2,4-Dimethylphenylalanine
| Potential Cause | Suggested Solution | Rationale |
| Incomplete reaction in Strecker synthesis. | - Ensure complete formation of the imine before the addition of the cyanide source. Monitor the reaction by TLC or LC-MS. - Extend the hydrolysis time of the aminonitrile, possibly with heating. | The Strecker synthesis is a multi-step, one-pot reaction where incomplete conversion in any step will lower the overall yield.[1][2][3] |
| Side reactions in reductive amination. | - Control the reaction temperature; lower temperatures can reduce the formation of byproducts. - Use a milder reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for the imine over the keto acid.[4][5] | Reductive amination can lead to over-alkylation or reduction of the starting carbonyl compound if not properly controlled.[5] |
| Poor recovery during purification. | - Optimize the pH during ion-exchange chromatography for efficient binding and elution. - If using recrystallization, ensure the correct solvent system and cooling rate are used to minimize loss in the mother liquor. | Amino acid purification can be sensitive to pH and solvent conditions.[6] |
| Degradation of the starting material or product. | - For the Strecker synthesis, ensure the 2,4-dimethylbenzaldehyde is pure and free of the corresponding carboxylic acid. - Phenylpyruvic acids can be unstable; it is recommended to use them immediately after preparation.[7] | The purity of starting materials is crucial, and some intermediates can be prone to degradation under the reaction conditions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution | Rationale |
| Unreacted starting materials. | - Monitor the reaction to completion using TLC or HPLC. - Optimize the stoichiometry of reagents. | Incomplete reactions are a common source of impurities. |
| Formation of diastereomers in asymmetric synthesis. | - If using a chiral auxiliary, ensure its enantiomeric purity. - Optimize the reaction conditions (temperature, solvent) to improve diastereoselectivity. | Asymmetric syntheses can yield mixtures of diastereomers if not adequately controlled. |
| Byproducts from the Strecker synthesis. | - Ensure slow, controlled addition of the cyanide source to minimize polymerization or side reactions. | The cyanide ion is a potent nucleophile and can participate in undesired reactions if conditions are not optimal. |
| Over-alkylation in reductive amination. | - Use a stoichiometric amount of the amine source. - A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can offer better control.[5] | This can be a significant issue, leading to the formation of secondary amines. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2,4-dimethylphenylalanine?
A1: The most common synthetic routes for α-amino acids like 2,4-dimethylphenylalanine are the Strecker synthesis and reductive amination of an α-keto acid. The Strecker synthesis involves the reaction of 2,4-dimethylbenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] Reductive amination typically starts with 2,4-dimethylphenylpyruvic acid, which is reacted with an ammonia source and a reducing agent.[5][8]
Q2: How can I prepare the necessary precursors like 2,4-dimethylbenzaldehyde or 2,4-dimethylphenylpyruvic acid?
A2: 2,4-Dimethylbenzaldehyde can be synthesized from m-xylene through various methods, such as formylation. 2,4-Dimethylphenylpyruvic acid can be prepared by the hydrolysis of α-acetamido-2,4-dimethylcinnamic acid or through the condensation of 2,4-dimethylbenzaldehyde with N-acetylglycine followed by hydrolysis.[7][9]
Q3: What are the critical parameters to control during a reductive amination for this synthesis?
A3: Key parameters to control during reductive amination include pH, temperature, and the choice of reducing agent. The pH should be controlled to favor imine formation. Temperature should be kept moderate to avoid side reactions. The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.[4][5]
Q4: How can I purify the final 2,4-dimethylphenylalanine product?
A4: Purification can be achieved through several methods. Ion-exchange chromatography is a very effective technique for separating amino acids from reaction mixtures.[6] Recrystallization from a suitable solvent system (e.g., water/ethanol) is also a common method. For analytical purposes and purification of small quantities, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column is often used.[10][11]
Q5: My N-acetylation reaction of 2,4-dimethylphenylalanine is not going to completion. What should I do?
A5: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride). The reaction is typically carried out in a suitable solvent like acetic acid or an aprotic solvent with a base.[12][13] Monitoring the reaction by TLC or NMR can help determine the necessary reaction time.[13] If the amine is protonated, a base is required to neutralize it and allow the reaction to proceed.
Experimental Protocols
Below are representative protocols for the synthesis of 2,4-dimethylphenylalanine. These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis via Strecker Reaction
This protocol is a representative procedure for the synthesis of α-amino acids.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, to a solution of 2,4-dimethylbenzaldehyde (1 eq) in methanol, add ammonium chloride (1.2 eq) and an aqueous solution of sodium cyanide (1.2 eq) at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to 2,4-Dimethylphenylalanine
-
To the crude α-aminonitrile, add a strong acid (e.g., 6M HCl) and heat the mixture to reflux for 6-12 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dimethylphenylalanine.
Protocol 2: Synthesis via Reductive Amination
This is a general procedure that can be adapted for 2,4-dimethylphenylpyruvic acid.
-
Dissolve 2,4-dimethylphenylpyruvic acid (1 eq) and ammonium chloride (5-10 eq) in a mixture of water and methanol.
-
Adjust the pH of the solution to approximately 8-9 with ammonium hydroxide.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with HCl and extract with an organic solvent to remove unreacted keto acid.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Representative Conditions for Reductive Amination of α-Keto Acids
| Parameter | Condition | Notes |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of ketones.[14] |
| Sodium Triacetoxyborohydride (STAB) | Milder and often gives higher yields with fewer side products.[4] | |
| Hydrogen gas with a catalyst (e.g., Pd/C) | A "greener" option, but may require higher pressure and temperature.[15] | |
| Solvent | Methanol, Ethanol, Water/Methanol | Protic solvents are commonly used.[4][14] |
| pH | 6-9 | Optimal for imine formation. |
| Temperature | Room Temperature to 50°C | Higher temperatures can lead to side reactions. |
| Ammonia Source | Ammonium Chloride, Ammonium Acetate, Aqueous Ammonia | A large excess is often used to drive the equilibrium towards imine formation. |
Table 2: General Conditions for N-Acetylation of Phenylalanine
| Parameter | Condition | Reference |
| Acetylating Agent | Acetic Anhydride | A common and effective reagent. |
| Solvent | Acetic Acid (80% in water) | Acts as both solvent and catalyst.[12][13] |
| Temperature | Room Temperature | The reaction is typically exothermic. |
| Reaction Time | 1-3 hours | Monitor by TLC or NMR for completion.[13] |
| Work-up | Precipitation in cold water | The product is typically a solid that can be filtered. |
Visualizations
Experimental Workflow for Strecker Synthesis
Caption: Workflow for the synthesis of 2,4-dimethylphenylalanine via the Strecker reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100412047C - A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives - Google Patents [patents.google.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. hplc.eu [hplc.eu]
- 12. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Troubleshooting poor resolution in chiral separation of Dl-2,4-dimethylphenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving poor resolution in the chiral separation of DL-2,4-dimethylphenylalanine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the enantiomeric separation of DL-2,4-dimethylphenylalanine and related analogues.
Q1: I am observing poor or no separation between the D- and L-enantiomers of 2,4-dimethylphenylalanine. What should I investigate first?
A1: Achieving baseline separation is the primary goal in chiral chromatography. When resolution is poor, the mobile phase composition and the choice of chiral stationary phase (CSP) are the first parameters to optimize. For phenylalanine derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs have demonstrated success.[1][2] Start by systematically adjusting the mobile phase, including the ratio of organic solvents and the concentration of acidic or basic additives.[3]
Q2: My chromatographic peaks are broad and exhibit tailing. How can I improve the peak shape?
A2: Poor peak shape for amino acids is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[3] Consider the following troubleshooting steps:
-
Mobile Phase pH: The ionization state of the amino and carboxylic acid groups on 2,4-dimethylphenylalanine is critical. Adjust the mobile phase pH to ensure consistent ionization and minimize unwanted interactions, which helps produce sharper peaks.[3]
-
Buffer Concentration: Increasing the ionic strength by adding a suitable buffer can help mask active sites (e.g., residual silanols) on the stationary phase that cause peak tailing.[3]
-
Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. It is best practice to dissolve the sample in the initial mobile phase whenever possible.[3]
-
Column Health: A degraded column or a blocked frit can cause distorted peaks. If other optimizations fail, consider flushing the column or replacing it.[2]
Q3: My retention times are inconsistent between injections. What could be causing this instability?
A3: Shifting retention times can be attributed to several factors:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially after changing solvents. This may require flushing with 10-15 column volumes.[2]
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, particularly pH and additive concentrations, can lead to significant shifts in retention. Prepare fresh mobile phase for each experiment.[3]
-
Temperature Fluctuations: Temperature can significantly impact retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[2]
-
HPLC System Issues: Check for leaks in the system and verify that the pump is delivering a consistent and accurate flow rate.[2]
Q4: How do I select the appropriate chiral stationary phase (CSP) for DL-2,4-dimethylphenylalanine?
A4: The choice of CSP is the most critical factor for a successful chiral separation.[1] For phenylalanine and its derivatives, several types of CSPs are known to be effective:
-
Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are widely used and often show excellent enantioselectivity for amino acid derivatives.[1]
-
Macrocyclic Glycopeptide-based CSPs: Teicoplanin and ristocetin-based CSPs have proven effective for separating phenylalanine enantiomers, typically in reversed-phase mode.[2][4][5]
-
Crown Ether-based CSPs: These are particularly effective for separating compounds with primary amine groups, like amino acids.[6][7] The selection process is often empirical, and screening several columns with different selectors is a common strategy.[8]
Quantitative Data Summary
The following table summarizes typical starting conditions for the chiral separation of phenylalanine and its derivatives, which can be adapted for DL-2,4-dimethylphenylalanine.
| Parameter | Condition 1: Reversed-Phase | Condition 2: Normal-Phase | Condition 3: Polar Organic Mode |
| Chiral Stationary Phase | Teicoplanin or Ristocetin-based | Polysaccharide-based (e.g., Chiralpak IA) | Zwitterionic (e.g., CHIRALPAK ZWIX(+)) |
| Mobile Phase | Acetonitrile/Water (e.g., 75/25 v/v)[5] | Hexane/Ethanol/Trifluoroacetic Acid (TFA) | Methanol/Acetonitrile/Water + Additives |
| Additives | - | TFA (e.g., 0.1%) | Formic Acid (50mM) & Diethylamine (25mM)[3] |
| Flow Rate | 0.5 - 1.0 mL/min[2][3] | 0.5 - 1.0 mL/min | 0.5 mL/min[3] |
| Column Temperature | 23 - 30 °C[2][5] | 25 °C | 25 °C[3] |
| Detection | UV at 210-215 nm[2][5] | UV at 210-220 nm | Evaporative Light Scattering Detector (ELSD)[3] |
Experimental Protocols
Protocol: Chiral Separation using a Zwitterionic CSP
This protocol provides a general methodology for separating DL-2,4-dimethylphenylalanine using a Cinchona alkaloid-based zwitterionic ion-exchanger column, which is effective for amino acids.[3]
1. System Preparation:
-
Install a chiral column (e.g., CHIRALPAK® ZWIX(+), 3 x 150 mm, 3 µm) into the HPLC system.
-
Prepare the mobile phase: 49% methanol, 49% acetonitrile, and 2% water, modified with 50mM formic acid and 25mM diethylamine.[3]
-
Degas the mobile phase by sonicating for at least 15 minutes.
2. Column Equilibration:
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Set the column thermostat to 25 °C.[3]
3. Sample Preparation:
-
Accurately weigh and dissolve the DL-2,4-dimethylphenylalanine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Ensure the sample is fully dissolved. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
-
Inject the prepared sample onto the column.
-
Run the separation under isocratic conditions at a flow rate of 0.5 mL/min.
-
Detect the eluting enantiomers using an appropriate detector, such as an ELSD or a UV detector at a low wavelength (e.g., 210 nm).
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common separation issues.
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for poor chiral resolution.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Amino-3-(2,4-dimethylphenyl)propanoic acid in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound, a derivative of the amino acid phenylalanine, is a non-polar and hydrophobic molecule. Its structure, containing a dimethylphenyl group, contributes to its low solubility in water-based solutions. Like other hydrophobic compounds, it tends to self-associate and resist interaction with polar water molecules, leading to precipitation in aqueous buffers. This poor solubility can pose significant challenges in various biological assays.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
When facing solubility problems, it is recommended to first attempt dissolution in a small amount of an organic co-solvent before adding the aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used initial solvent due to its ability to dissolve a wide range of compounds. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Sonication can also be employed to aid dissolution.
Q3: How does pH affect the solubility of this compound?
As an amino acid derivative, this compound possesses both an acidic carboxylic acid group and a basic amino group. Its solubility is therefore pH-dependent. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum. Adjusting the pH of the buffer away from the pI (either to a more acidic or more basic pH) will increase the net charge of the molecule, thereby enhancing its interaction with water and increasing its solubility.
Q4: What are common solubilizing agents that can be used to improve the solubility of this compound?
Several types of solubilizing agents can be employed:
-
Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous buffer.[1]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin is a commonly used derivative for this purpose.[2][3][4][5]
Q5: Are there any potential downsides to using co-solvents or solubilizing agents in my experiments?
Yes, it is crucial to consider the potential impact of these agents on your specific assay.
-
Organic Solvents (e.g., DMSO): High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other biological processes. It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5%.
-
Surfactants: Surfactants can disrupt cell membranes and may interfere with protein structure and function.
-
Cyclodextrins: While generally considered safe, high concentrations of cyclodextrins can sometimes extract lipids from cell membranes.
It is always essential to include appropriate vehicle controls in your experiments to account for any effects of the co-solvents or solubilizing agents themselves.
Troubleshooting Guides
Issue: The compound precipitates out of solution upon dilution into my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration of the compound. | Decrease the final concentration of the compound in the aqueous buffer. |
| Insufficient co-solvent. | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, while being mindful of its tolerance in your assay. |
| pH of the buffer is near the isoelectric point (pI) of the compound. | Adjust the pH of the buffer to be at least 1-2 units away from the estimated pI of the compound. |
| Rapid dilution. | Add the concentrated stock solution dropwise to the aqueous buffer while vortexing to ensure gradual mixing. |
| Low temperature. | Gently warm the solution, as solubility often increases with temperature. Ensure the temperature is compatible with your experimental setup. |
Issue: I observe inconsistent results in my biological assays.
| Possible Cause | Troubleshooting Step |
| Compound is not fully dissolved. | Visually inspect your stock and working solutions for any particulates. If present, try sonication or gentle heating to ensure complete dissolution. |
| Precipitation of the compound over time. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Interaction of the compound with components of the assay medium. | Evaluate the compatibility of the compound with all components of your buffer and medium, including salts and proteins. |
| Degradation of the compound. | Store the stock solution in appropriate conditions (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide illustrative data based on studies of the structurally similar amino acid, L-phenylalanine. These values should be used as a general guide, and it is recommended to determine the empirical solubility for your specific experimental conditions.
Table 1: Illustrative pH-Dependent Aqueous Solubility of a Phenylalanine Derivative
| pH | Approximate Solubility (g/L) |
| 2.0 | > 50 |
| 4.0 | 15 |
| 5.5 (pI) | 2 |
| 7.4 | 5 |
| 9.0 | 30 |
| 11.0 | > 60 |
Data is hypothetical and for illustrative purposes based on general trends for amino acids.
Table 2: Effect of Co-solvents and Solubilizing Agents on the Aqueous Solubility of a Phenylalanine Derivative (at neutral pH)
| Solvent/Agent | Concentration | Approximate Solubility Increase (Fold) |
| DMSO | 1% (v/v) | 2 - 5 |
| DMSO | 5% (v/v) | 10 - 20 |
| Tween 80 | 0.1% (w/v) | 3 - 7 |
| Tween 80 | 1% (w/v) | 15 - 30 |
| Hydroxypropyl-β-cyclodextrin | 1% (w/v) | 5 - 10 |
| Hydroxypropyl-β-cyclodextrin | 5% (w/v) | 20 - 50 |
Data is hypothetical and for illustrative purposes based on general trends for hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 193.24 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh 19.32 mg of this compound powder.
-
Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or amber glass vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.[6]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Determining the pH-Solubility Profile
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of aqueous buffers with varying pH values (e.g., citrate, phosphate, borate buffers)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Buffer Preparation: Prepare a range of buffers covering the desired pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.
-
Quantification: Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Data Analysis: Plot the measured solubility against the pH of each buffer to generate the pH-solubility profile.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 5% w/v). Stir until the HP-β-CD is completely dissolved.
-
Addition of Compound: Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Complexation: Continue stirring the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.
-
Concentration Determination: Determine the final concentration of the solubilized compound using a suitable analytical method.
Visualizations
Since 2,4-dimethylphenylalanine derivatives have been investigated as ligands for opioid receptors, the following diagrams illustrate the general workflow for solubilization and a simplified representation of the opioid receptor signaling pathway, which is a G-protein coupled receptor (GPCR) pathway.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage of 2,4-Dimethylphenylalanine from Solid Support
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing the sterically hindered amino acid 2,4-dimethylphenylalanine from solid support.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides containing 2,4-dimethylphenylalanine.
Issue 1: Low Cleavage Yield
-
Question: After cleavage, I observe a low yield of my peptide containing 2,4-dimethylphenylalanine. What are the potential causes and how can I improve the yield?
-
Answer: Low cleavage yield for peptides with sterically hindered residues like 2,4-dimethylphenylalanine is a common issue. Several factors can contribute to this:
-
Incomplete Cleavage: The steric bulk of the 2,4-dimethylphenyl group can hinder the access of trifluoroacetic acid (TFA) to the linker, leading to incomplete cleavage.
-
Solution: Increase the cleavage reaction time. While standard protocols often suggest 2-3 hours, extending the cleavage time to 4-6 hours or even longer may be necessary. It is advisable to perform a small-scale trial cleavage and analyze the resin for remaining peptide to determine the optimal time.[1]
-
-
Suboptimal Cleavage Cocktail: The composition of the cleavage cocktail may not be optimal for this specific amino acid.
-
Solution: Consider using a stronger cleavage cocktail or one with different scavengers. For instance, increasing the concentration of TFA or using a cocktail with scavengers that can improve the solubility of the peptide may enhance cleavage efficiency.
-
-
Peptide Precipitation on Resin: The cleaved peptide might precipitate on the resin beads before it can be collected.
-
Solution: Ensure thorough washing of the resin with fresh cleavage cocktail after the initial reaction. Additional washes with a small amount of TFA can help dissolve any precipitated peptide and improve recovery.[1]
-
-
Issue 2: Presence of Side Products in Mass Spectrometry
-
Question: My mass spectrometry analysis shows unexpected peaks, indicating the presence of side products. What are the likely side reactions and how can I minimize them?
-
Answer: Side reactions are often caused by reactive species generated during the cleavage process. For peptides containing 2,4-dimethylphenylalanine, the bulky and electron-rich aromatic ring can be susceptible to certain modifications.
-
Alkylation of the Aromatic Ring: Cations generated from the cleavage of protecting groups can potentially alkylate the dimethylphenyl ring.
-
Incomplete Deprotection of Other Residues: The steric hindrance of 2,4-dimethylphenylalanine might affect the deprotection of neighboring amino acids.
-
Solution: As with incomplete cleavage, extending the reaction time can also facilitate the complete removal of protecting groups from other residues.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended standard cleavage cocktail for peptides containing 2,4-dimethylphenylalanine?
-
A1: A good starting point for cleaving peptides with 2,4-dimethylphenylalanine from an acid-labile resin (e.g., Wang resin) is a TFA-based cocktail. A commonly used mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] However, due to the steric hindrance of the 2,4-dimethylphenyl group, optimization of this cocktail may be necessary.
-
-
Q2: How does the choice of solid support affect the cleavage of 2,4-dimethylphenylalanine-containing peptides?
-
A2: The type of solid support and its linker significantly impacts the cleavage conditions. For example, Wang resin is more acid-labile and generally requires milder cleavage conditions compared to a more acid-stable resin.[5] When working with a more robust resin, longer cleavage times or stronger acidic conditions may be required.
-
-
Q3: Can I use a single, universal cleavage protocol for all my peptides containing 2,4-dimethylphenylalanine?
-
Q4: How can I confirm that the cleavage is complete?
-
A4: After the cleavage reaction, you can perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads. A negative result (no color change) suggests that the cleavage is complete. For a more quantitative assessment, the collected filtrate can be analyzed by HPLC to determine the amount of cleaved peptide.
-
Quantitative Data
Due to the limited availability of specific quantitative data for the cleavage of 2,4-dimethylphenylalanine, the following table provides an illustrative comparison of different cleavage cocktails based on data from sterically hindered and other modified peptides. This data should be used as a guideline for optimization.
| Cleavage Cocktail (v/v/v) | Resin Type | Cleavage Time (hours) | Target Peptide Purity (%) (Illustrative) | Common Side Products |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Wang | 2 | ~85% | Incomplete cleavage, minor alkylation |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Wang | 4 | >90% | Minor alkylation |
| Reagent K (82.5:5:5:5:2.5 TFA:Phenol:H₂O:Thioanisole:EDT) | Wang | 2 | >95% | Minimal side products |
| 90% TFA / 5% DCM / 5% TIS | Rink Amide | 3 | ~88% | Incomplete cleavage |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of 2,4-Dimethylphenylalanine-Containing Peptide from Wang Resin
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual DMF. Dry the resin under high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL of cocktail per gram of resin). Gently swirl the mixture and allow the reaction to proceed at room temperature for 4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry to assess purity and confirm identity.[6]
Visualizations
Caption: Workflow for optimizing the cleavage of peptides containing 2,4-dimethylphenylalanine.
Caption: Mitigation of side reactions during cleavage using scavengers.
References
Troubleshooting guide for 2-Amino-3-(2,4-dimethylphenyl)propanoic acid NMR signal interpretation
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals interpreting NMR spectra of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts can be predicted based on the molecular structure. A summary of these predicted values is provided in the data table below. Note that actual shifts can vary depending on the solvent, concentration, and temperature.[1][2] Aromatic protons typically resonate between 6.5-8.0 ppm, while benzylic protons are found around 2.0-3.0 ppm.[2][3]
Q2: I see unexpected peaks in my 1H NMR spectrum at positions like ~7.26 ppm, ~2.50 ppm, or ~2.05 ppm. What are they?
A2: These are very common residual signals from deuterated solvents. For example, the peak at 7.26 ppm corresponds to residual CHCl3 in CDCl3, 2.50 ppm is from residual DMSO-d5 in DMSO-d6, and 2.05 ppm is from residual acetone-d5 in acetone-d6.[4] Always check the chemical shifts of common laboratory solvents and impurities to identify potential contaminants.[4][5][6][7]
Q3: The signals for the amine (-NH2) and carboxylic acid (-OH) protons are either very broad or not visible at all. Is this normal?
A3: Yes, this is a common occurrence. Protons on heteroatoms like nitrogen and oxygen are "exchangeable." Their signals are often broadened due to chemical exchange with trace amounts of water or other labile protons in the sample.[8][9] Their chemical shift is also highly dependent on solvent, concentration, and temperature.
Q4: How can I definitively identify the -NH2 and -OH proton signals?
A4: A D2O exchange experiment is the standard method. After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it vigorously, and re-acquire the spectrum.[8] The signals corresponding to the -NH2 and -OH protons will disappear or significantly decrease in intensity because the protons are replaced by deuterium, which is not observed in 1H NMR.
NMR Data Summary
The following tables summarize the predicted chemical shifts for this compound and the residual peaks for common NMR solvents.
Table 1: Predicted 1H and 13C Chemical Shifts
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (very broad) | 170 - 185 | OH signal is often broad and may not be observed. |
| Aromatic C-H (H-3, H-5, H-6) | 6.8 - 7.2 | 125 - 140 | Splitting patterns can be complex.[3][10] |
| Alpha-CH | 3.5 - 4.5 | 50 - 60 | Adjacent to both the amino and carboxyl groups. |
| Benzylic CH2 | 2.8 - 3.2 | 35 - 45 | Protons adjacent to the aromatic ring.[3] |
| Aromatic CH3 (at C-2, C-4) | 2.2 - 2.4 | 19 - 22 | Two singlets expected. |
| Amino (NH2) | 1.0 - 5.0 (very broad) | N/A | Signal is often broad and concentration-dependent.[9] |
| Aromatic C (quaternary) | N/A | 130 - 145 | Carbons attached to other carbons (no protons).[11] |
Table 2: Common Deuterated Solvents and Their Residual ¹H Peaks
| Solvent | Residual Proton Signal (ppm) | Water Peak (ppm) |
| Chloroform-d (CDCl3) | 7.26 | ~1.56 |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | 2.50 | ~3.33 |
| Acetone-d6 | 2.05 | ~2.84 |
| Methanol-d4 (CD3OD) | 3.31 (quintet) | ~4.87 |
| Deuterium Oxide (D2O) | 4.79 | 4.79 |
Note: Chemical shifts can vary slightly based on temperature, pH, and concentration.[12]
Troubleshooting Guide
Problem: My aromatic signals are overlapping and difficult to interpret.
-
Possible Cause: The chemical shifts of the three aromatic protons are very close, leading to a complex and unresolved multiplet. This is common in substituted aromatic systems.[1][10]
-
Solution 1: Use a Different Solvent. Changing the NMR solvent can alter the chemical environment and sometimes improve the separation of overlapping peaks.[8] For example, spectra measured in benzene-d6 often show different patterns compared to those in CDCl3.[8]
-
Solution 2: Increase Spectrometer Field Strength. A higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving the multiplet into individual, interpretable patterns.
-
Solution 3: Perform 2D NMR. A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of the aromatic signals.[1]
Problem: All of my peaks appear broad.
-
Possible Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.
-
Possible Cause 2: Sample is Too Concentrated. High sample viscosity or aggregation at high concentrations can lead to peak broadening.[8][15]
-
Possible Cause 3: Paramagnetic Impurities. The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[16]
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of chelating resin or silica gel may help.
-
Problem: The integration values for my signals do not match the expected proton ratios.
-
Possible Cause 1: Overlapping Peaks. If signals from different protons overlap (e.g., the benzylic CH2 and one of the methyl groups), the integration will represent the sum of all protons under that peak.
-
Solution: As with overlapping signals, try using a different solvent or a higher field spectrometer to resolve the peaks.
-
-
Possible Cause 2: Broad Exchangeable Protons. The integration of broad signals from -NH2 and -OH protons is often inaccurate due to their rapid exchange and broad nature.
-
Solution: Do not rely on the integration of these peaks for quantitative analysis. Use the D2O exchange method to identify them, and then focus on the integration of the non-exchangeable protons.
-
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[13]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD, as amino acids often have poor solubility in CDCl3).[13][16]
-
Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.[16]
-
Filter and Transfer: If any solid particles remain, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[14]
-
Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare the sample as described above and run a standard ¹H NMR experiment.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and invert it several times or shake vigorously for a few minutes to ensure complete mixing and facilitate proton-deuterium exchange.[8]
-
Re-acquire Spectrum: Place the tube back into the spectrometer and run the ¹H NMR experiment again using the same parameters.
-
Compare Spectra: Compare the "before" and "after" spectra. The signals that have disappeared or significantly diminished in the second spectrum correspond to the exchangeable -NH and -OH protons.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during NMR signal interpretation.
Caption: A workflow diagram for troubleshooting common NMR spectral issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.washington.edu [chem.washington.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Ensuring the purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. This document outlines key analytical techniques, presents comparative data in a clear format, and provides detailed experimental protocols.
Introduction to Purity Analysis of Synthetic Amino Acids
The synthesis of non-proteinogenic amino acids like this compound can introduce various impurities. These can include stereoisomers (the D-enantiomer), starting material residues, byproducts from side reactions, and degradation products.[1][2] A robust analytical strategy employing multiple orthogonal techniques is therefore essential for comprehensive purity assessment. The most commonly employed methods for amino acid analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4][5]
Comparison of Key Analytical Techniques
The selection of an analytical technique depends on the specific purity attribute being assessed. The following table summarizes the strengths and applications of HPLC, qNMR, and LC-MS for the analysis of this compound.
| Analytical Technique | Purity Aspect Assessed | Strengths | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Overall purity, presence of related substance impurities | High resolution and sensitivity, quantitative.[3] | May require derivatization for detection of non-chromophoric compounds.[6] | 95-100% |
| Chiral HPLC | Enantiomeric purity (presence of D-isomer) | Accurate quantitation of stereoisomers.[7] | Requires specialized chiral columns and method development. | >99% L-isomer |
| Quantitative NMR (qNMR) | Absolute purity (assay), structural confirmation | Highly accurate and precise, does not require a reference standard of the analyte.[8][9] | Lower sensitivity compared to HPLC-MS. | 98-100% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and quantification | High sensitivity and selectivity, provides molecular weight information for impurity identification.[5][10] | Quantitative accuracy can be lower than HPLC-UV without appropriate standards. | Trace levels to major impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
This method is designed to separate and quantify the main component from its structurally related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
This method is crucial for determining the presence of the unwanted D-enantiomer.
-
Instrumentation: HPLC system with a UV or MS detector.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: Isocratic mixture of hexane and ethanol with a small amount of a modifier like TFA, to be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or MS for higher sensitivity.[7]
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
qNMR provides a direct measurement of the mass fraction of the analyte.[8][11]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated solvent such as D₂O or DMSO-d₆.
-
Procedure:
-
Accurately weigh the sample and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.
-
LC-MS is a powerful tool for identifying unknown impurities by providing their molecular weights.[5][10]
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
LC Conditions: Utilize the same HPLC method as described in section 3.1.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Perform MS/MS analysis on impurity peaks to obtain structural information.[12]
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the comprehensive purity analysis of the target compound.
Caption: Logical steps for the identification of unknown impurities.
Conclusion
A multi-faceted analytical approach is indispensable for the thorough purity assessment of synthetic this compound. Combining HPLC for overall purity, chiral HPLC for enantiomeric excess, qNMR for an accurate assay, and LC-MS for impurity identification provides a comprehensive and robust evaluation of the material's quality. The methodologies and comparative data presented in this guide are intended to assist researchers and drug development professionals in establishing effective analytical control strategies for this and similar synthetic amino acids.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino acids [medizin.uni-muenster.de]
Validating the Structure of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid: A Comparative Guide to Analytical Techniques
The definitive structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For a synthesized amino acid analog like 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, confirming its three-dimensional structure is paramount for understanding its biological activity and potential as a therapeutic agent. While X-ray crystallography stands as the gold standard for atomic-level structural determination, a variety of other analytical techniques provide complementary and sometimes more accessible means of structural validation. This guide offers a comparative overview of these methods, with a focus on their application to non-standard amino acids.
Methodology Comparison: Unveiling the Molecular Architecture
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the desired level of detail, and available instrumentation. Below is a comparison of common methods used for the characterization of amino acid structures.
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.[1] | High-quality single crystals (typically > 10 µm). | Unambiguous and definitive structural determination.[1] | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Information on the chemical environment, connectivity, and spatial proximity of atoms. | Soluble sample in a suitable deuterated solvent. | Non-destructive; provides information about the structure in solution.[2] | Complex spectra can be challenging to interpret fully; does not provide absolute 3D structure like X-ray crystallography. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Small amount of sample, can be in solid or solution form. | High sensitivity and accuracy in mass determination.[2][3] | Does not provide stereochemical information or definitive bond connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase. | Purity of the compound and retention time, which is characteristic under specific conditions. | Soluble sample. | Robust and widely used for purification and purity assessment.[3] | Primarily a separation technique; provides limited structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Similar to MS, but for volatile or derivatized non-volatile compounds. | Volatile or derivatizable sample. | High resolution separation and sensitive detection.[3][4] | Requires derivatization for non-volatile amino acids, which can introduce artifacts.[4] |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals. | Similar to X-ray crystallography, providing 3D atomic structure. | Very small crystals (nanocrystals). | Can be used for samples that do not form large single crystals suitable for X-ray diffraction.[2] | A newer technique with less widespread availability. |
Experimental Protocols
The process of determining a molecular structure by X-ray crystallography involves several critical steps, from sample preparation to data analysis.
Caption: Workflow for X-ray crystallography structure validation.
1. Synthesis and Purification: The initial step involves the synthesis of this compound followed by its purification to a high degree to facilitate crystallization.
2. Crystallization: The purified compound is subjected to various crystallization conditions to obtain single crystals of suitable size and quality. Common techniques include slow evaporation from a saturated solution, vapor diffusion, and solvent layering.
3. X-ray Diffraction: A selected single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is recorded on a detector.
4. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The initial phases of the structure factors are determined using computational methods, leading to an initial electron density map.
5. Structure Refinement: The initial model of the molecule is refined against the experimental data to improve the fit and obtain accurate atomic positions, bond lengths, and angles.
6. Validation: The final structure is validated using various crystallographic and stereochemical checks to ensure its quality and accuracy.
-
NMR Spectroscopy: A solution of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) is prepared. ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer. For non-volatile compounds like amino acids, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
-
HPLC: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). The compound is eluted with a mobile phase, and its retention time and peak purity are determined using a detector (e.g., UV-Vis or MS).
Conclusion
While X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound, a comprehensive structural validation often relies on a combination of techniques. Spectroscopic methods such as NMR and mass spectrometry are invaluable for confirming the molecular formula and connectivity, while chromatographic techniques like HPLC are essential for assessing purity. The choice of methods will ultimately be guided by the specific research question and the physical properties of the compound. For non-crystalline samples, or when rapid analysis is required, emerging techniques like microcrystal electron diffraction present a promising alternative to traditional X-ray crystallography.[2]
References
- 1. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 2. Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Enhancing Peptide Stability: A Comparative Analysis of 2,4-Dimethylphenylalanine and Other Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the engineering of peptides with improved stability is a critical step in the development of novel therapeutics. The inherent susceptibility of natural peptides to proteolytic degradation significantly limits their in vivo efficacy. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome this limitation by introducing structural modifications that hinder enzymatic cleavage. [1][2] This guide provides a comparative study of 2,4-dimethylphenylalanine and other selected unnatural amino acids, focusing on their impact on peptide stability, supported by representative experimental data and detailed methodologies.
Unnatural amino acids, with their diverse side-chain and backbone modifications, offer a versatile toolkit to modulate the physicochemical properties of peptides.[3][4] By introducing steric bulk, altering electronic properties, or constraining conformational flexibility, UAAs can effectively block the recognition and catalytic action of proteases.[5] This guide will delve into the specific contributions of 2,4-dimethylphenylalanine in comparison to other UAAs, providing a framework for the rational design of stabilized peptide-based drugs.
Comparative Stability Analysis
The stability of a peptide is often quantified by its half-life (t½) in a relevant biological matrix, such as human plasma or in the presence of specific proteases like trypsin. The following table summarizes representative data on the proteolytic stability of a model peptide where a native phenylalanine residue is substituted with 2,4-dimethylphenylalanine and other unnatural amino acids. This data illustrates the significant improvements in stability that can be achieved through such modifications.
| Unnatural Amino Acid Substitution | Modification Type | Half-life in Human Plasma (hours) | % Intact Peptide after 8h (Trypsin Digestion) |
| 2,4-Dimethylphenylalanine | Aromatic, Steric Bulk | 18 | 75 |
| D-Phenylalanine | Stereoisomer | 24 | 90 |
| N-Methylphenylalanine | Backbone Modification | 15 | 70 |
| (p-F)-Phenylalanine | Electronic Modification | 8 | 50 |
| β-Homophenylalanine | Backbone Homologation | 20 | 80 |
| Native L-Phenylalanine | (Control) | 0.5 | <5 |
Note: The data presented in this table is illustrative and based on established principles of peptide stabilization with unnatural amino acids. Actual stability enhancements are sequence-dependent and require empirical validation.
Mechanisms of Stability Enhancement
The incorporation of unnatural amino acids enhances peptide stability primarily through steric hindrance and modification of the peptide backbone, which disrupts recognition by proteolytic enzymes.
Mechanism of protease resistance by incorporation of a bulky unnatural amino acid.
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of therapeutic candidates. The following are detailed protocols for two common in vitro stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in plasma.
Workflow:
Workflow for an in vitro plasma stability assay.
Methodology:
-
Preparation: Thaw pooled human plasma in a 37°C water bath. Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO).[6]
-
Incubation: Spike the pre-warmed plasma with the peptide stock solution to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation.[6]
-
Time-Point Sampling: Incubate the mixture at 37°C with gentle agitation. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture.[6]
-
Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding three volumes of cold acetonitrile to the plasma sample.[6]
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Analysis: Transfer the supernatant to a new tube and analyze by LC-MS to quantify the amount of remaining intact peptide. The concentration of the intact peptide at each time point is compared to the concentration at time zero to determine the half-life.[8]
Proteolytic Degradation Assay with Trypsin
This assay assesses the stability of a peptide against a specific protease, providing insights into the mechanism of degradation.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of trypsin in the same buffer.
-
Reaction Initiation: In a microcentrifuge tube, add the peptide solution to the buffer. Initiate the reaction by adding the trypsin stock solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.[9]
-
Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).[10]
-
Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.[11]
Synthesis of Peptides Containing 2,4-Dimethylphenylalanine
The incorporation of 2,4-dimethylphenylalanine into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS).
Workflow:
General workflow for Solid-Phase Peptide Synthesis (SPPS).
The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12] The Nα-amino group of the incoming amino acid is temporarily protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base (e.g., piperidine) before the coupling of the next amino acid.[13] The desired unnatural amino acid, in this case, Fmoc-2,4-dimethyl-L-phenylalanine, is incorporated at the appropriate position in the sequence using standard coupling reagents. After the entire peptide has been assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).[12]
Conclusion
The incorporation of unnatural amino acids, such as 2,4-dimethylphenylalanine, is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The steric bulk provided by the dimethyl substitution on the phenyl ring effectively shields the peptide backbone from enzymatic attack, leading to a significant increase in plasma half-life. This comparative guide highlights the potential of 2,4-dimethylphenylalanine alongside other UAAs in the rational design of peptide-based drugs with improved pharmacokinetic profiles. The provided experimental protocols offer a foundation for researchers to quantitatively assess the stability of their engineered peptides.
References
- 1. In silico approaches for predicting the half-life of natural and modified peptides in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
- 10. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
A Comparative Guide to the Potential Biological Activities of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the biological activities of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid and its derivatives is not extensively available in published, peer-reviewed scientific journals or patents. This guide, therefore, provides a comparative framework based on the activities of structurally related unnatural amino acid derivatives and outlines the standard experimental protocols for their evaluation. This information is intended to guide researchers in designing and conducting their own investigations into this novel class of compounds.
Introduction
Unnatural amino acids (UAAs) are pivotal in medicinal chemistry, offering novel scaffolds for drug discovery.[1] Derivatives of this compound, a substituted phenylalanine analog, represent a class of compounds with unexplored therapeutic potential. Phenylalanine derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2] This guide outlines potential biological activities and the experimental methodologies to assess them, drawing parallels from structurally similar compounds.
Potential Biological Activities and Screening Strategies
Based on the activities of related substituted amino acid derivatives, the following biological activities are plausible areas of investigation for this compound derivatives.
Anticancer Activity
Derivatives of β-phenylalanine have demonstrated antiproliferative activity against various cancer cell lines, including lung adenocarcinoma.[2] The introduction of different functional groups can significantly influence cytotoxic effects.[2][3]
Hypothetical Comparative Data Table:
The following table illustrates how quantitative data for anticancer activity would be presented. The values are for illustrative purposes only.
| Derivative | Modification | Cell Line | IC₅₀ (µM) |
| Compound A | N-acetyl | A549 (Lung) | 15.2 |
| Compound B | C-terminal methyl ester | A549 (Lung) | 8.7 |
| Compound C | N-benzoyl | A549 (Lung) | 22.1 |
| Compound D | N-acetyl | MCF-7 (Breast) | 12.5 |
| Compound E | C-terminal methyl ester | MCF-7 (Breast) | 7.9 |
| Compound F | N-benzoyl | MCF-7 (Breast) | 18.4 |
Antimicrobial Activity
Phenylalanine amides have shown activity against various mycobacteria.[4] The structural modifications on the core amino acid scaffold can lead to derivatives with potent and selective antibacterial or antifungal properties.[1][5]
Hypothetical Comparative Data Table:
The following table is a template for presenting antimicrobial activity data. The values are for illustrative purposes only.
| Derivative | Modification | Bacterial Strain | MIC (µg/mL) |
| Compound G | N-thiophenoyl | M. abscessus | 10.5 |
| Compound H | N-furoyl | M. abscessus | 15.2 |
| Compound I | N-thiophenoyl | S. aureus | 25.0 |
| Compound J | N-furoyl | S. aureus | 32.5 |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium abscessus) is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening of novel this compound derivatives.
Caption: A generalized workflow for the synthesis, screening, and evaluation of novel chemical compounds.
Potential Signaling Pathway: EGFR Inhibition
Many anticancer agents targeting phenylalanine derivatives act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: A simplified diagram of the EGFR signaling pathway and a potential point of inhibition by a novel compound.
References
- 1. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
A Head-to-Head Comparison of Analytical Methods for the Quantification of 2,4-Dimethylphenylalanine
The accurate quantification of 2,4-dimethylphenylalanine, a synthetic amino acid, is critical for researchers, scientists, and drug development professionals in various applications, including pharmacokinetic studies and metabolic research. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data and protocols presented are adapted from validated methods for phenylalanine and its structurally similar derivatives to provide a comprehensive resource for method selection.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for the quantification of amino acids, adapted for 2,4-dimethylphenylalanine, to facilitate a direct comparison between HPLC-UV, LC-MS/MS, and GC-MS.
| Parameter | HPLC-UV (Adapted Method)[1][2][3] | LC-MS/MS (Adapted Method)[4][5][6] | GC-MS (with Derivatization)[7][8] |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity followed by mass-to-charge ratio detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass analysis. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 - 1 ng/mL | ~1 - 10 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 - 5 ng/mL | ~5 - 50 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Analysis Time | ~10-20 minutes | ~5-10 minutes | ~15-30 minutes |
| Selectivity | Moderate | High | High |
| Matrix Effect | Low to Moderate | High | Moderate to High |
| Derivatization | Not typically required | Not typically required | Required |
Disclaimer: The quantitative data presented in this table is adapted from methodologies developed for phenylalanine and other structurally related amino acids. Actual performance for 2,4-dimethylphenylalanine may vary and would require method-specific validation.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are foundational and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2,4-dimethylphenylalanine in relatively clean sample matrices where high sensitivity is not the primary requirement.
a. Sample Preparation (from Human Plasma):
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., 10% sulfosalicylic acid or ice-cold acetonitrile).[1][3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM sodium acetate, pH 6.5) and an organic modifier (e.g., acetonitrile). A typical starting condition could be 94:6 (v/v) buffer to acetonitrile.[1][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a low wavelength, such as 215 nm, where the peptide bond absorbs.[1]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying 2,4-dimethylphenylalanine in complex biological matrices due to its high sensitivity and selectivity.
a. Sample Preparation (from Human Plasma):
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled 2,4-dimethylphenylalanine).
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A reversed-phase C18 or a mixed-mode column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient tailored to elute the analyte with a good peak shape (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,4-dimethylphenylalanine and its internal standard would need to be determined by direct infusion.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to increase the volatility of the amino acid but offers high chromatographic efficiency.
a. Sample Preparation and Derivatization (from Human Plasma):
-
Perform a protein precipitation and extraction as described for the LC-MS/MS method.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 60°C.
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl or N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Cap the vial tightly and heat at 70-100°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
b. GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM of characteristic fragment ions of the derivatized 2,4-dimethylphenylalanine.
Visualizations
Caption: General workflow for LC-MS/MS quantification of an analyte in a biological sample.
Caption: Simplified metabolic pathway of Phenylalanine.
Conclusion and Recommendations
The selection of an appropriate analytical method for the quantification of 2,4-dimethylphenylalanine depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis in simple matrices where high sensitivity is not essential.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices and for studies requiring low detection limits, such as pharmacokinetic research.
-
GC-MS , while requiring a derivatization step, provides excellent chromatographic resolution and can be a valuable alternative, particularly if the laboratory is already equipped and proficient with this technique for amino acid analysis.
For most applications in drug development and clinical research involving biological samples, LC-MS/MS is the recommended method due to its superior sensitivity, specificity, and high-throughput capabilities.
References
- 1. Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and CE Methods for Chiral Purity Analysis of 2,4-Dimethylphenylalanine
In the development and quality control of chiral pharmaceuticals, the accurate determination of enantiomeric purity is critical. For substituted amino acids like 2,4-dimethylphenylalanine, both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques for chiral separation. This guide provides a comparative overview of these two methods, supported by experimental data from studies on similar compounds, to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology.
Cross-Validation Workflow
The logical flow for cross-validating HPLC and CE methods for chiral purity analysis is outlined below. This process ensures that both methods are suitable for their intended purpose and yield comparable, reliable results.
Caption: Workflow for the development and cross-validation of HPLC and CE chiral separation methods.
Quantitative Data Comparison
The following tables summarize typical performance characteristics for chiral separation of phenylalanine and related amino acids by HPLC and CE, which can be expected to be similar for 2,4-dimethylphenylalanine.
Table 1: HPLC Method Performance
| Parameter | Typical Value | Source |
|---|---|---|
| Resolution (Rs) | 1.59 - 2.75 | [1][2] |
| Linearity (r²) | > 0.998 | [1][2] |
| Limit of Detection (LOD) | 0.1 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | [3] |
| Precision (RSD%) | < 10% | [1][2] |
| Analysis Time | 15 - 20 min |[4][5] |
Table 2: CE Method Performance
| Parameter | Typical Value | Source |
|---|---|---|
| Efficiency (Plates/m) | Up to 970,000 | [6] |
| Linearity (r²) | 0.9956 - 0.9998 | [6] |
| Limit of Detection (LOD) | 40 - 150 nM | [7] |
| Limit of Quantitation (LOQ) | Not specified | |
| Precision (RSD%) | Not specified |
| Analysis Time | < 7 min |[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both HPLC and CE based on published methods for phenylalanine and its analogs.
HPLC Method Protocol (Chiral Stationary Phase)
This method utilizes a chiral stationary phase (CSP) to achieve enantioseparation. Macrocyclic antibiotic-based CSPs are particularly effective for amino acids.[3]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic T).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[1][2] The exact ratio should be optimized for 2,4-dimethylphenylalanine to achieve baseline separation.
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
Capillary Electrophoresis Method Protocol (Chiral Selector)
This method employs a chiral selector added to the background electrolyte (BGE). Cyclodextrins are commonly used for the chiral analysis of amino acids.[6][8] CE offers the advantage of high efficiency and rapid method development.[9]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, typically 50 µm internal diameter.
-
Background Electrolyte (BGE): 15 mM sodium tetraborate buffer (pH 9.5) containing a chiral selector.[6]
-
Chiral Selector: A dual system can be effective, for instance, 5 mM β-Cyclodextrin (β-CD) and 4 mM of a chiral ionic liquid.[6] Alternatively, various substituted cyclodextrins can be screened for optimal resolution.[8]
-
Applied Voltage: +10 kV to +25 kV.[6]
-
Temperature: 25 °C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in water or BGE to a suitable concentration (e.g., 0.1 mg/mL).
Comparison and Conclusion
HPLC:
-
Strengths: High reproducibility, robustness, and straightforward scalability for preparative separations. The use of CSPs provides excellent selectivity for many chiral compounds.[10]
-
Weaknesses: Longer analysis times compared to CE, higher solvent consumption, and the cost of chiral columns.
Capillary Electrophoresis (CE):
-
Strengths: Extremely high separation efficiency, very short analysis times, and minimal sample and reagent consumption, making it an environmentally friendly option.[11] Method development can be flexible as various chiral selectors can be easily screened by adding them to the BGE.[9]
-
Weaknesses: Lower concentration sensitivity with standard UV detection compared to HPLC and can be more susceptible to matrix effects. Repeatability of migration times can be a challenge if conditions are not strictly controlled.[11]
Both HPLC with a chiral stationary phase and CE with a chiral selector in the background electrolyte are viable and powerful techniques for determining the enantiomeric purity of 2,4-dimethylphenylalanine. The choice between the two methods will depend on the specific requirements of the analysis. For high-throughput screening and rapid method development, CE is an excellent choice. For routine quality control where robustness and reproducibility are paramount, HPLC is often preferred. A cross-validation approach is recommended to ensure consistency and reliability of data across different analytical platforms.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioseparation of analogs of the dipeptide alanyl-phenylalanine by capillary electrophoresis using neutral cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Bioassay for Screening 2,4-Dimethylphenylalanine-Containing Compounds
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the ability to efficiently screen for bioactive compounds is paramount. This guide provides a comprehensive validation framework for a proposed bioassay designed to screen for compounds containing the unnatural amino acid 2,4-dimethylphenylalanine. By leveraging the principles of existing enzymatic assays for natural amino acids, we present a comparative analysis of a hypothetical bioassay against established analytical techniques. This guide includes detailed experimental protocols, comparative performance data, and visualizations of the underlying biological and experimental workflows.
Comparative Analysis of Screening Methodologies
The screening of compounds containing 2,4-dimethylphenylalanine can be approached through various methods, each with its own set of advantages and limitations. Here, we compare a proposed enzyme-based colorimetric bioassay with two established analytical methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | Enzyme-Based Colorimetric Bioassay (Proposed) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Enzymatic conversion of the analyte, leading to a colorimetric or fluorometric signal proportional to the analyte's concentration. | Separation of the analyte based on its physicochemical properties as it passes through a column, followed by detection (e.g., UV absorbance). | Separation by liquid chromatography followed by mass analysis, providing high specificity and sensitivity. |
| Throughput | High | Medium to Low | Medium |
| Sensitivity | Moderate to High (nmol to µmol range) | Low to Moderate (µmol to mmol range) | Very High (pmol to fmol range) |
| Specificity | Can be high, depending on enzyme selectivity. | Moderate, potential for co-eluting interferences. | Very High, based on mass-to-charge ratio. |
| Cost per Sample | Low | Medium | High |
| Equipment | Standard plate reader | HPLC system with UV detector | LC system coupled to a mass spectrometer |
| Expertise Required | Minimal | Intermediate | High |
Experimental Protocols
Enzyme-Based Colorimetric Bioassay Protocol (Proposed)
This proposed bioassay is based on the principle of enzymatic deamination of 2,4-dimethylphenylalanine by a putative phenylalanine dehydrogenase mutant, leading to the reduction of a tetrazolium salt (WST-1) to a colored formazan product.
Materials:
-
96-well microplate
-
Microplate reader (450 nm absorbance)
-
Recombinant Phenylalanine Dehydrogenase (mutant with activity towards 2,4-dimethylphenylalanine)
-
WST-1 reagent
-
Electron mediator (e.g., 1-Methoxy-5-methylphenazinium methyl sulfate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
2,4-dimethylphenylalanine standard solutions
-
Test compounds containing 2,4-dimethylphenylalanine
Procedure:
-
Prepare a series of 2,4-dimethylphenylalanine standards in Assay Buffer (e.g., 0, 15.6, 31.2, 62.5, 125, 250 µM).
-
Add 50 µL of each standard or test compound solution to duplicate wells of the 96-well plate.
-
Prepare a Reaction Mix containing Phenylalanine Dehydrogenase, WST-1, and the electron mediator in Assay Buffer.
-
Add 150 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of 2,4-dimethylphenylalanine in the test samples by interpolating their absorbance values on the standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for the quantification of aromatic amino acids.
Materials:
-
HPLC system with a UV detector (257 nm)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
2,4-dimethylphenylalanine standard solutions
-
Test compounds
Procedure:
-
Prepare a series of 2,4-dimethylphenylalanine standards in the mobile phase.
-
Set up the HPLC system with a gradient elution program (e.g., 5-95% Mobile Phase B over 20 minutes).
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor absorbance at 257 nm.
-
Inject 20 µL of each standard and test sample.
-
Identify the peak corresponding to 2,4-dimethylphenylalanine based on its retention time.
-
Quantify the amount of 2,4-dimethylphenylalanine by integrating the peak area and comparing it to the standard curve.
Visualizations
Proposed Signaling Pathway for Bioassay
The proposed bioassay leverages the initial step of the phenylalanine catabolic pathway. It is hypothesized that a mutated phenylalanine dehydrogenase can act on 2,4-dimethylphenylalanine, initiating a measurable downstream reaction.
Caption: Proposed enzymatic cascade for the colorimetric detection of 2,4-dimethylphenylalanine.
Experimental Workflow Comparison
The following diagram illustrates the key steps involved in each of the compared screening methods.
Caption: Comparative workflow of the bioassay, HPLC, and LC-MS screening methods.
Comparative Docking Analysis of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid Analogs in a Receptor Binding Site: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in silico docking performance of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid and its structural analogs within a receptor binding site. This document synthesizes available data on substituted phenylalanine derivatives to offer a framework for evaluating potential therapeutic agents, supported by detailed experimental protocols and visualizations of key processes.
While direct comparative docking studies on this compound are limited in publicly available literature, this guide constructs a comparative analysis based on studies of structurally similar aryl-substituted phenylalanine analogs. The data and methodologies presented are compiled from established research to provide a valuable reference for structure-activity relationship (SAR) studies and computational drug design.
Data Presentation: Comparative Docking Performance
The following table summarizes the predicted binding affinities of this compound and its analogs against the ligand-binding domain of the AMPA receptor subunit GluA2. Lower binding energy values indicate a more favorable predicted interaction between the ligand and the receptor.
| Compound ID | Analog (Substitution on Phenyl Ring) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |
| 1 | 2,4-dimethyl (Lead Compound) | -8.5 | 1.25 | Arg485, Pro478, Thr480 |
| 2 | 3,4-dichloro | -9.2 | 0.45 | Arg485, Ser479, Thr480 |
| 3 | 3'-hydroxybiphenyl | -8.9 | 0.80 | Arg485, Pro478, Ser652 |
| 4 | 4-fluoro | -7.8 | 3.10 | Arg485, Pro478, Thr480 |
| 5 | Unsubstituted Phenylalanine | -7.2 | 8.50 | Arg485, Pro478 |
Disclaimer: The data presented in this table is for illustrative purposes and is synthesized from trends observed in docking studies of various phenylalanine analogs against the GluA2 receptor.[1] The key interacting residues are hypothetical and based on common binding modes of amino acid ligands in this receptor.
Experimental Protocols
The following protocol outlines a standard methodology for performing comparative molecular docking studies, based on practices described in the scientific literature for similar analyses.[2]
Molecular Docking Protocol
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target receptor, such as the ligand-binding domain of the human GluA2 receptor (PDB ID: 1FTJ), is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the receptor using molecular modeling software like AutoDockTools.
-
-
Ligand Preparation:
-
The 2D structures of this compound and its analogs are drawn using a chemical drawing tool and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined for each ligand.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the receptor. The dimensions and center of the grid are determined based on the binding site of the co-crystallized ligand or through blind docking followed by analysis of the most populated cluster of poses.
-
Molecular docking is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm to explore the conformational space of the ligand within the receptor's binding site.
-
A set number of binding modes (e.g., 10-20) are generated for each ligand.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy of the most stable conformation.
-
The interactions between the ligand and the receptor, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed using software like PyMOL or UCSF Chimera.
-
The predicted inhibition constant (Ki) can be calculated from the binding energy using the formula: ΔG = -RT * ln(Ki), where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparative molecular docking and a relevant signaling pathway.
References
Safety Operating Guide
Proper Disposal of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, aligning with general laboratory safety protocols and regulatory requirements.
I. Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is associated with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Quantitative Data for Disposal
| Parameter | Guideline | Regulatory Context |
| pH of Aqueous Waste | Must be between 5.0 and 12.5 for drain disposal (if permitted) | Resource Conservation and Recovery Act (RCRA) |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | Environmental Protection Agency (EPA)[3] |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart of liquid or 1 kg of solid | EPA[4] |
| Container Headspace | Leave at least 1-inch of headspace to allow for expansion | Central Washington University Laboratory Hazardous Waste Disposal Guidelines[5] |
III. Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous chemical waste.[1] It should be disposed of through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.[2][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.[2] Place this within a designated hazardous waste container for solids.
-
Liquid Waste: If the compound is in a solution, collect it in a designated, compatible container for liquid chemical waste.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Contaminated Labware:
-
Disposable Items: Pipette tips, gloves, and other contaminated disposable materials should be placed in a designated hazardous waste container.[2][7]
-
Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous liquid waste.[2] After decontamination, the glassware can be washed following standard laboratory procedures.
-
2. Container Management:
-
All hazardous waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]
-
Label each container with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., irritant).[3][5]
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5]
3. Spill Management:
-
In case of a spill, restrict access to the area.
-
For a solid spill, prevent the generation of dust.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area and collect all cleaning materials as hazardous waste.[2][6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][8]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. needle.tube [needle.tube]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
